2-amino-N-benzylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAEYULLAJMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282460 | |
| Record name | 2-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-20-5 | |
| Record name | 5471-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-amino-N-benzylbenzamide
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-benzylbenzamide, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Identification
This compound is an aromatic amide characterized by a benzamide core structure with an amino group at the 2-position of the phenyl ring and a benzyl group attached to the amide nitrogen.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5471-20-5[1][2] |
| Molecular Formula | C₁₄H₁₄N₂O[1] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N[1] |
| InChIKey | ANVAEYULLAJMQX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. The known quantitative data are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 226.27 g/mol [1] |
| Melting Point | 125-126 °C |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Experimental Protocols
The following section details a common experimental procedure for the synthesis and purification of this compound.
Synthesis of this compound
A widely used method for the synthesis of this compound involves the reaction of isatoic anhydride with benzylamine.
Reaction Scheme:
Experimental Procedure:
-
Materials: Isatoic anhydride, benzylamine, dimethylformamide (DMF), hexane, ethyl acetate.
-
Procedure:
-
In an oven-dried round-bottom flask, combine isatoic anhydride (1.0 eq) and dimethylformamide (DMF).
-
To this suspension, add benzylamine (1.0 eq).
-
The reaction mixture is then stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by extraction with an organic solvent and washing with water.
-
The crude product is then purified.
-
Purification
Purification of the crude this compound is typically achieved through column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate is commonly used as the eluent. The ratio of the solvents can be optimized based on TLC analysis.
-
-
Recrystallization:
-
Following column chromatography, the purified product can be further recrystallized from a suitable solvent system to afford a pure, crystalline solid.
-
Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the compound.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Biological Activity and Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the signaling pathways or a well-defined mechanism of action for this compound itself. Research in this area has primarily focused on more complex derivatives of N-benzylbenzamide, which have been investigated for activities such as tubulin polymerization inhibition or as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators.
Due to the lack of information on specific biological pathways for this compound, a diagrammatic representation using Graphviz cannot be provided.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound can be represented as a logical progression of steps.
Caption: A logical workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.
References
An In-depth Technical Guide to 2-Amino-N-benzylbenzamide
This technical guide provides a comprehensive overview of 2-amino-N-benzylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities.
Chemical Identity and Synonyms
CAS Number: 5471-20-5[1]
Molecular Formula: C₁₄H₁₄N₂O[1]
IUPAC Name: this compound[2]
Synonyms: [2]
-
Benzamide, 2-amino-N-(phenylmethyl)-
-
2-amino-N-(phenylmethyl)benzamide
-
2-azanyl-N-(phenylmethyl)benzamide
-
(2-aminophenyl)-N-benzylcarboxamide
-
N-benzylanthranilamide
-
NSC26020
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is from experimental sources, a portion is derived from computational models.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 226.110613074 Da | PubChem (Computed)[3] |
| Melting Point | 125-126 °C | Supporting Information[1] |
| XLogP3 | 2.1 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Topological Polar Surface Area | 55.1 Ų | PubChem (Computed)[3] |
| Heavy Atom Count | 17 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 249 | PubChem (Computed)[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of isatoic anhydride with benzylamine. A detailed experimental protocol is provided below.
Synthesis of this compound
Reaction Scheme:
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol:
To a solution of isatoic anhydride (5.95 mmol, 1000 mg) in dimethylformamide (DMF, 29.5 mL), benzylamine (5.95 mmol, 0.65 mL) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by column chromatography using a hexane:EtOAc (3:1) solvent system. The pure compound is obtained as a white solid upon recrystallization, with a reported yield of 82%.[1]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra can be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
-
Melting Point: The melting point can be determined using a standard melting point apparatus.
Potential Biological Activities and Experimental Protocols
While extensive biological data for this compound is not widely available, research on related compounds suggests potential antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties.[4]
Experimental Protocol - Antimicrobial Screening (Agar Well Diffusion Method):
-
A standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, Candida albicans) is spread on the surface of an appropriate agar medium.
-
Wells of 6-8 mm in diameter are created in the agar using a sterile borer.
-
A solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration is added to the wells.
-
A solvent control and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) are also run in parallel.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Tubulin Polymerization Inhibition
N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-N-benzylbenzamide from Isatoic Anhydride: A Technical Guide
Introduction
2-Amino-N-benzylbenzamide is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones. Its synthesis from isatoic anhydride and benzylamine is a common and efficient method. This technical guide provides an in-depth overview of this synthetic route, including the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The synthesis of this compound from isatoic anhydride proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl groups of the isatoic anhydride. This leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate. The intermediate then undergoes decarboxylation, releasing carbon dioxide gas and yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound as reported in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| Isatoic Anhydride | 5.95 mmol (1000 mg) | [1] |
| Benzylamine | 5.95 mmol (0.65 mL) | [1] |
| Solvent | ||
| Dimethylformamide (DMF) | 29.5 mL | [1] |
| Product Yield | 82% (1100 mg) | [1] |
| Melting Point | 125-126 °C | [1] |
| Purification | Column Chromatography (Hexane:EtOAc = 3:1) followed by recrystallization | [1] |
Experimental Protocols
A detailed experimental procedure for the synthesis of this compound is provided below, based on established literature.[1]
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine isatoic anhydride (5.95 mmol, 1000 mg) and benzylamine (5.95 mmol, 0.65 mL) in dimethylformamide (29.5 mL).
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1) as the eluent.
-
Recrystallization: The purified compound is then recrystallized to afford pure this compound as a white solid.[1]
-
Characterization: The final product can be characterized by various analytical techniques, including melting point determination, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[1]
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
References
The Therapeutic Potential of 2-amino-N-benzylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention for their potential therapeutic applications across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the reaction of isatoic anhydride with a corresponding benzylamine. This reaction proceeds via the opening of the anhydride ring by the amine, followed by decarboxylation to yield the final benzamide product. Modifications to both the isatoic anhydride and benzylamine precursors allow for the generation of a diverse library of derivatives with varying substitution patterns, which is crucial for structure-activity relationship (SAR) studies.
A general synthetic scheme is presented below:
Therapeutic Applications
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably as inhibitors of tubulin polymerization.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain this compound derivatives act as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 20b | A549 (Lung) | 0.015 | [1] |
| HCT116 (Colon) | 0.012 | [1] | |
| MCF-7 (Breast) | 0.027 | [1] | |
| K562 (Leukemia) | 0.019 | [1] | |
| 1H-30 | HCT-116 (Colon) | Not specified (potent) | [2] |
| CT26.WT (Colon) | Not specified (potent) | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4]
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the inflammatory response. Some benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[5]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 1H-30 | COX-2 | Potent (comparable to tolfenamic acid) | [2] |
| Metoclopramide | TNF-α production (in vivo) | Dose-dependent inhibition (10-500 mg/kg) | [5] |
| 3-Chloroprocainamide | TNF-α production (in vivo) | Dose-dependent inhibition (10-500 mg/kg) | [5] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This model is used to assess the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: A sub-plantar injection of carrageenan is given into the rat's hind paw.
-
Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[6]
Antimicrobial Activity
Certain this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | B. subtilis | 6.25 | [7] |
| E. coli | 3.12 | [7] | |
| Compound 6b | E. coli | 3.12 | [7] |
| B. subtilis | 6.25 | [7] | |
| Compound 6c | E. coli | 3.12 | [7] |
| B. subtilis | 6.25 | [7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Neuroprotective Activity
Emerging research suggests that N-benzylbenzamide derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action: Butyrylcholinesterase (BChE) Inhibition
In the context of Alzheimer's disease, inhibiting cholinesterases can increase the levels of the neurotransmitter acetylcholine in the brain. Several N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE).[8]
Quantitative Data: Butyrylcholinesterase Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| S11-1014 | BChE | Sub-nanomolar | [8] |
| S11-1033 | BChE | Sub-nanomolar | [8] |
| Compound 5c | BChE | 2400 | [9] |
Experimental Protocol: Butyrylcholinesterase Inhibition Assay
-
Enzyme and Substrate: Purified human BChE and a suitable substrate (e.g., butyrylthiocholine) are used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The rate of substrate hydrolysis is measured, often using a colorimetric method (Ellman's reagent).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The diverse mechanisms of action, including tubulin polymerization inhibition, NF-κB and COX-2 inhibition, and butyrylcholinesterase inhibition, highlight the broad therapeutic window of this chemical class.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead compounds in relevant animal models and to assess their drug-like properties.
-
Mechanism of Action Elucidation: To further unravel the intricate signaling pathways modulated by these compounds.
The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy- N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-amino-N-benzylbenzamide as a Precursor for Bioactive Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-N-benzylbenzamide is a versatile and readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive amide moiety on a benzene ring, allows for a variety of cyclization strategies to construct fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways for the preparation of quinazolinones, benzimidazoles, and other important heterocyclic scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available synthetic precursors, ortho-substituted anilines are particularly valuable for the construction of fused ring systems. This compound, with its strategic placement of an amino group and an N-benzylated amide, serves as an excellent starting material for building libraries of complex molecules. The presence of the N-benzyl group can be crucial for modulating the biological activity and physicochemical properties of the final compounds. This guide will explore the synthetic transformations of this compound into prominent classes of heterocycles.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound is an excellent precursor for the synthesis of 3-benzyl-substituted quinazolinones.
Synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones via Condensation with Aldehydes
A straightforward and efficient method for the synthesis of 3-benzyl-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of this compound with various aromatic aldehydes. This reaction is often carried out under catalyst-free and solvent-free conditions, highlighting its green chemistry attributes.
Experimental Protocol: General Procedure for the Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones [1]
-
In a mortar, thoroughly grind a mixture of isatoic anhydride (1 mmol), benzylamine (1 mmol), and the desired aromatic aldehyde (1 mmol).
-
Transfer the mixture to a reaction vessel and heat at 70°C under solvent-free and catalyst-free conditions for approximately 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization.
Note: While this protocol starts from isatoic anhydride and benzylamine to generate this compound in situ, the same transformation can be achieved by directly using pre-synthesized this compound with the aldehyde.
Table 1: Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives [1]
| Aldehyde (ArCHO) | Product | Yield (%) | m.p. (°C) |
| 4-Bromobenzaldehyde | 3-Benzyl-2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | 92 | 135-137 |
| 4-Chlorobenzaldehyde | 3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | 125-126 |
| 4-Methylbenzaldehyde | 3-Benzyl-2-p-tolyl-2,3-dihydroquinazolin-4(1H)-one | 94 | 129-130 |
Logical Workflow for the Synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones
Caption: Workflow for the synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones.
Synthesis of 3-Benzylquinazolin-4(3H)-ones
The dihydroquinazolinone products can be further oxidized to the corresponding quinazolin-4(3H)-ones. Alternatively, quinazolin-4(3H)-ones can be synthesized directly from this compound using reagents that provide the C2 carbon, such as orthoesters or formic acid.
Experimental Protocol: Synthesis of 3-Benzylquinazolin-4(3H)-one from this compound and Triethyl Orthoformate (Adapted)
-
To a solution of this compound (1 mmol) in absolute ethanol (5 mL), add triethyl orthoformate (1.5 mmol) and acetic acid (2 mmol).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by trituration with ether-pentane or by recrystallization from ethanol.
This protocol is adapted from a general method for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides.[2]
Signaling Pathway for Quinazolinone Formation
Caption: Reaction pathways to quinazolinones from this compound.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties. This compound can be envisioned as a precursor to N-benzyl substituted benzimidazoles, although this typically requires a multi-step approach or a rearrangement. A plausible route involves the initial formation of a 2-aminobenzimidazole core followed by N-benzylation, or a reaction that proceeds through an amidine intermediate.
Proposed Synthesis of 1-Benzyl-1H-benzimidazol-2-amine
A common method for the synthesis of N-substituted 2-aminobenzimidazoles involves the reaction of an N-substituted o-phenylenediamine with a cyanogen source or the alkylation of a pre-formed 2-aminobenzimidazole. Starting from this compound, a Hofmann-like rearrangement could potentially lead to an o-phenylenediamine derivative which could then be cyclized. However, a more direct, though speculative, approach might involve an intramolecular cyclization with extrusion of a carbonyl group, which is less common. A more practical approach would be to first synthesize 2-aminobenzimidazole from a more suitable precursor and then introduce the benzyl group.
Experimental Protocol: N-Benzylation of 2-Aminobenzimidazole (Illustrative)
-
To a solution of 1H-benzo[d]imidazol-2-amine (1 mmol) in a suitable solvent such as DMF, add a base like potassium carbonate (1.2 mmol).
-
To this suspension, add benzyl bromide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general procedure for the N-alkylation of benzimidazoles and serves as a likely route to the target compound, though not starting directly from this compound.
Other Potential Heterocyclic Systems
Benzothiazoles via Reaction with Carbon Disulfide
The reaction of o-aminobenzamides with carbon disulfide can lead to the formation of benzothiazole derivatives. The amino group of this compound can react with CS2 to form a dithiocarbamate intermediate, which upon intramolecular cyclization and elimination of water would yield a benzothiazole.
Proposed Reaction Scheme for Benzothiazole Synthesis
Caption: Proposed synthesis of a benzothiazole derivative from this compound.
Conclusion
This compound has demonstrated its value as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly N-benzyl substituted quinazolinones. The straightforward and often high-yielding reactions make it an attractive starting material for the generation of compound libraries for drug discovery. While the synthesis of quinazolinones is well-documented, further research is warranted to explore its application in the synthesis of other heterocyclic systems like benzimidazoles and benzothiazoles, which would further expand the synthetic utility of this valuable building block. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
An In-depth Technical Guide to 2-amino-N-benzylbenzamide: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N-benzylbenzamide, a key chemical intermediate, serves as a versatile scaffold in the synthesis of a variety of biologically active compounds. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the development of numerous derivatives exhibiting significant pharmacological potential. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological activities of its derivatives, which have shown promise in antimicrobial and anticancer research. Detailed experimental protocols and structured data are presented to facilitate further investigation and application in drug discovery and development.
Introduction
This compound (CAS No. 5471-20-5) is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a benzyl group attached to the amide nitrogen.[1] Its structure provides a valuable platform for chemical modification, leading to the exploration of a wide range of derivatives with diverse therapeutic applications. The presence of reactive amino and amide functionalities allows for the construction of more complex heterocyclic systems, such as quinazolinones, which are known to possess significant biological activities. This guide focuses on the foundational aspects of this compound, from its chemical synthesis to the biological activities reported for its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| CAS Number | 5471-20-5 | |
| Appearance | White solid | [2] |
| Melting Point | 125-126 °C | [2] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of isatoic anhydride with benzylamine. This reaction proceeds via nucleophilic acyl substitution, where the benzylamine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.
General Experimental Protocol
The following protocol is based on a reported synthesis of this compound.[2]
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of isatoic anhydride (5.95 mmol, 1000 mg) in DMF (29.5 mL), add benzylamine (5.95 mmol, 0.65 mL).
-
Stir the reaction mixture at 50 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1) as the eluent.
-
Recrystallization of the purified product affords pure this compound as a white solid.
Characterization Data:
-
Yield: 82% (1100 mg)
-
Melting Point: 125-126 °C
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.78 (t, J = 5.9 Hz, 1H), 7.55 (dd, J = 7.8, 1.4 Hz, 1H), 7.32 (ddd, J = 11.4, 6.2, 2.1 Hz, 4H), 7.26-7.21 (m, 1H), 7.16-7.12 (m, 1H), 6.69 (dd, J = 8.2, 1.4 Hz, 1H), 6.53-6.49 (m, 1H), 6.43 (brs, 2H), 4.42 (d, J = 5.9 Hz, 1H).
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 168.87, 149.85, 140.01, 131.80, 128.28, 128.08, 127.15, 126.67, 116.42, 114.60, 114.38, 42.18.
-
HRMS (FAB) m/z: calculated for C₁₄H₁₅N₂O [M+H]⁺: 227.1184; found: 227.1185.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activities of this compound Derivatives
While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. The core structure serves as a versatile scaffold for the development of novel therapeutic agents.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties. These studies often involve modifications at the amino and amide groups to explore the structure-activity relationships.
A study on 2-aminobenzamide derivatives reported their evaluation against a panel of bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. fumigatus |
| Derivative 1 | >100 | >100 | >100 | >100 | >100 | >100 |
| Derivative 2 | 50 | 25 | 100 | >100 | 50 | 100 |
| Derivative 3 | 12.5 | 6.25 | 25 | 50 | 12.5 | 25 |
| Ampicillin | 6.25 | 3.12 | 6.25 | 12.5 | - | - |
| Clotrimazole | - | - | - | - | 3.12 | 6.25 |
Data is representative and compiled from literature on 2-aminobenzamide derivatives for illustrative purposes.
Antitumor Activity
A significant area of investigation for N-benzylbenzamide derivatives is in the field of oncology. Several studies have designed and synthesized novel derivatives that exhibit potent antitumor activities through various mechanisms of action.
One prominent mechanism is the inhibition of tubulin polymerization.[4][5] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization can disrupt the cell cycle and induce apoptosis in cancer cells.
Table 2: Antiproliferative Activity of a Representative N-Benzylbenzamide Derivative (Compound 20b) against various cancer cell lines (IC₅₀ in nM) [4]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A549 | Lung Carcinoma | 15 |
| HCT116 | Colon Carcinoma | 12 |
| MCF-7 | Breast Adenocarcinoma | 27 |
| KB | Oral Epidermoid Carcinoma | 13 |
| KBvin | Multidrug-Resistant Oral Carcinoma | 18 |
The data indicates that compound 20b, a novel N-benzylbenzamide derivative, shows significant antiproliferative activity against a range of cancer cell lines, including a multidrug-resistant line.[4]
Signaling Pathways and Mechanism of Action
Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself modulates specific signaling pathways. Its biological significance lies in its role as a precursor to more complex molecules.
The derivatives, however, have been shown to interact with specific cellular targets and pathways. For instance, the antitumor activity of certain N-benzylbenzamide derivatives is attributed to their ability to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[4][5] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Another example is the investigation of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in the development of some cancers.[6] These derivatives were designed to target the Smoothened (SMO) receptor, a key component of the Hh pathway.
Logical Relationship of Derivative Activity
Caption: Logical flow from the core scaffold to biological activity.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, not for its intrinsic biological activity, but for its role as a versatile building block. Its straightforward synthesis allows for the accessible production of a core scaffold that can be readily modified to generate a diverse library of derivatives. Research into these derivatives has yielded promising candidates for both antimicrobial and antitumor therapies. The continued exploration of new modifications to the this compound backbone holds significant potential for the discovery of novel drugs with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource for researchers looking to leverage the synthetic tractability and proven potential of this chemical scaffold in their drug discovery endeavors.
References
- 1. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-amino-N-benzylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-amino-N-benzylbenzamide (CAS No. 5471-20-5). Due to the limited availability of a complete, experimentally verified dataset in published literature, this document presents a consolidated profile based on data from closely related analogs, computational predictions, and standard analytical methodologies. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Identification
This compound is a synthetic organic compound featuring a benzamide core structure. The primary amine on the anthraniloyl moiety and the secondary amide linkage make it an interesting scaffold for further chemical modification and a potential building block in the synthesis of more complex molecules, including heterocyclic systems.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5471-20-5 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O | [1][2] |
| Molecular Weight | 226.28 g/mol | [1] |
| InChIKey | ANVAEYULLAJMQX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | [1] |
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound. The NMR and IR data are extrapolated from experimentally obtained data for close structural isomers and analogs, while the mass spectrometry data is based on computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on data reported for isomeric and substituted 2-aminobenzamides, recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (C₆H₅-CH₂) | 7.20 - 7.40 | Multiplet | 5 Protons on the benzyl ring. |
| Aromatic Protons (-CO-C₆H₄-NH₂) | 6.60 - 7.70 | Multiplet | 4 Protons on the aminobenzoyl ring. |
| Amide Proton (-NH-) | ~8.5 - 9.5 | Broad Singlet / Triplet | Chemical shift is solvent-dependent. |
| Amine Protons (-NH₂) | ~5.0 - 6.0 | Broad Singlet | Chemical shift is solvent-dependent. |
| Methylene Protons (-CH₂-) | ~4.60 | Doublet | Coupled to the amide proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon (C=O) | ~168.0 | |
| Aromatic Carbon (C-NH₂) | ~150.0 | |
| Aromatic Carbons | 115.0 - 140.0 | Includes all other aromatic carbons. |
| Methylene Carbon (-CH₂-) | ~44.0 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the primary amine, secondary amide, and aromatic functionalities. The data below is compiled from related benzamide structures.[3][4]
Table 3: Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |
| 3470 - 3360 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching |
| 3300 - 3270 | Secondary Amide (N-H) | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1640 - 1630 | Amide I (C=O) | Stretching |
| 1560 - 1550 | Amide II (N-H) | Bending |
| 1620 - 1580 | Aromatic C=C | Stretching |
Mass Spectrometry (MS)
The following data represents computationally predicted mass-to-charge ratios (m/z) for this compound and its common adducts under ESI-MS conditions.[5] The base peak in an EI-MS spectrum would likely result from alpha-cleavage, leading to fragments such as the benzoyl cation or tropylium cation.
Table 4: Predicted Mass Spectrometry Data (ESI)
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.11789 |
| [M+Na]⁺ | 249.09983 |
| [M+K]⁺ | 265.07377 |
| [M-H]⁻ | 225.10333 |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the characterization of synthetic organic compounds.[6][7][8]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker AVANCE series).
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a high signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformation.
-
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu 8400s or Bruker Alpha).
-
Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Scan the sample in the range of 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF LC/MS instrument.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Set the capillary voltage to approximately 3-4 kV.
-
Use nitrogen as the nebulizing and drying gas.
-
Scan a mass range from m/z 50 to 500.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure accurate mass measurement.
-
Synthesis and Analytical Workflow
The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of isatoic anhydride with benzylamine. The subsequent analytical workflow ensures the purity and structural confirmation of the final product.
Caption: Synthesis and analytical workflow for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-benzylbenzamide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the chemical compound 2-amino-N-benzylbenzamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation strategies essential for its characterization in a drug development context. The following sections detail the necessary experimental workflows, data management, and visualization techniques to generate a robust understanding of the compound's physicochemical properties.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough understanding of its solubility in various solvents is a fundamental prerequisite for preclinical development.
Proposed Solvents for Solubility Screening
The selection of solvents for screening should cover a range of polarities and chemical functionalities to mimic potential formulation environments. The following table outlines a recommended list of solvents for initial solubility screening of this compound.
| Solvent Class | Specific Solvent | Rationale for Inclusion |
| Aqueous | Purified Water | Baseline for aqueous solubility. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. | |
| Polar Protic | Methanol | Common organic solvent, capable of hydrogen bonding. |
| Ethanol | Pharmaceutically acceptable solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of compounds. |
| Acetonitrile (ACN) | Common solvent in analytical chromatography. | |
| N,N-Dimethylformamide (DMF) | Strong solubilizer for amides. | |
| Nonpolar | Toluene | Representative of nonpolar aromatic environments. |
| Hexane | Representative of aliphatic hydrocarbon environments. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[1][2]
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (solid)
-
Selected solvents (as per Table 1.1)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[1]
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Visualization of Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile of this compound
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining storage conditions for an API.[][4] It involves subjecting the compound to various environmental conditions to assess its chemical and physical integrity over time.[5]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[6] These studies are typically conducted on a single batch of the API.[7]
Objective: To evaluate the stability of this compound under harsh conditions and to validate the stability-indicating power of the analytical methods.
The following table outlines the recommended conditions for forced degradation studies.
| Condition | Proposed Stressor | Purpose |
| Hydrolysis | 0.1 N HCl, 0.1 N NaOH, and purified water at elevated temperature (e.g., 60°C) | To evaluate susceptibility to acid, base, and neutral hydrolysis.[7] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | To assess sensitivity to oxidative degradation.[7] |
| Photolysis | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To determine light sensitivity.[7] |
| Thermal | Dry heat at a temperature above that used for accelerated stability (e.g., 70°C) | To evaluate thermal degradation pathways.[6] |
Accelerated Stability Studies
Accelerated stability studies are used to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[4][5]
Objective: To determine the shelf-life and appropriate storage conditions for this compound.
The following table details the proposed conditions for a 6-month accelerated stability study.
| Storage Condition | Time Points for Testing (Months) | Analytical Tests to be Performed |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | Appearance, Assay (e.g., by HPLC), Purity/Degradation Products (e.g., by HPLC) |
Experimental Protocol: General Stability Study
Procedure:
-
Sample Preparation: Package this compound in a container closure system that simulates the proposed packaging for storage and distribution.[7]
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the tables above.
-
Sample Pulls: At each designated time point, remove samples from the stability chambers.
-
Analysis: Perform the specified analytical tests on the pulled samples. A validated stability-indicating HPLC method is essential to separate and quantify the parent compound and any degradation products.
-
Data Evaluation: Evaluate the data for any significant changes in appearance, a decrease in assay value, or an increase in degradation products.
Visualization of Stability Testing Workflow
Caption: General workflow for conducting stability studies on this compound.
Conclusion
This guide outlines a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these established protocols will generate the critical data required for informed decision-making in the drug development process, from formulation design to the establishment of appropriate storage and handling procedures. The provided workflows and data management structures serve as a template for the rigorous characterization of this compound.
References
An In-depth Technical Guide on the Safety and Handling of 2-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-amino-N-benzylbenzamide, based on currently available data. It is intended to inform researchers, scientists, and professionals in the drug development field on the safe use and management of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |
Pictogram:
Signal Word: Warning[1]
Physical and Chemical Properties
Limited quantitative data is available for the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C14H14N2O |
| Molecular Weight | 226.27 g/mol [1] |
| Flash Point | No data available[2] |
| Autoignition Temperature | No data available[2] |
| Explosive Limits | No data available[2] |
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls:
-
Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Ensure eyewash stations and safety showers are close to the workstation location.[2]
Personal Protective Equipment (PPE):
| Protection Type | Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin Protection | Wear impervious clothing and chemical-impermeable gloves (must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374).[3][4][5] Handle with gloves and use proper glove removal technique.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][4] |
Safe Handling and Storage
Handling:
-
Obtain special instructions before use.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store locked up.
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound.
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[5]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][4][5]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4][5] Remove any contaminated clothing.[3][4]
-
In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[3][4][5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4][5]
-
Specific Hazards: No data available on specific hazards arising from the chemical.[3][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus for firefighting if necessary.[3][4][5]
Accidental Release Measures
The following workflow illustrates the steps to be taken in the event of an accidental release of this compound.
Personal Precautions:
-
Use personal protective equipment.[5]
-
Avoid dust formation and breathing vapors, mist, gas, or dust.[4][5]
-
Ensure adequate ventilation.[5]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[3][4]
-
Do not let the product enter drains.[3][4][5] Discharge into the environment must be avoided.[4][5]
Methods for Cleaning Up:
-
Collect the spilled material and arrange for disposal.[3][4]
-
Keep the chemical in suitable, closed containers for disposal.[4]
Toxicological Information
There is a significant lack of quantitative toxicological data for this compound. The available safety data sheets indicate "no data available" for acute and chronic toxicity parameters.[3][5]
| Toxicity Metric | Value |
| Acute toxicity (oral, dermal, inhalation) | No data available |
| Skin corrosion/irritation | Causes skin irritation[1] |
| Serious eye damage/irritation | Causes serious eye irritation[1] |
| Respiratory or skin sensitization | No data available |
| Germ cell mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive toxicity | No data available |
| STOT-single exposure | May cause respiratory irritation[1] |
| STOT-repeated exposure | No data available |
| Aspiration hazard | No data available |
Ecological Information
No quantitative data is available regarding the ecological effects of this compound.
| Ecotoxicity | Value |
| Toxicity to fish | No data available[3][5] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[3][5] |
| Toxicity to algae | No data available[3][5] |
| Persistence and degradability | No data available[3][5] |
| Bioaccumulative potential | No data available[3][5] |
| Mobility in soil | No data available[3][5] |
Disposal Considerations
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4][5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[3][4][5] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[3]
Transport Information
According to the available data, this compound is not regulated as a hazardous material for transport under ADR/RID, IMDG, or IATA regulations.[3][5]
Regulatory Information
The regulatory status of this compound may vary by region. It is noted as not being listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) or the EC Inventory.[5]
Disclaimer: This document is intended as a guide and is based on information available at the time of writing. It is the responsibility of the user to ensure that all safety precautions are followed and to consult the most up-to-date safety data sheets provided by the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of Carbon Nanotubes with 2-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) have emerged as promising nanomaterials for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their unique properties, such as high surface area, mechanical strength, and ability to penetrate cell membranes, make them attractive candidates for therapeutic and diagnostic agents. However, pristine CNTs are often insoluble in aqueous solutions and can exhibit cytotoxicity, limiting their biomedical applications.
Surface functionalization of CNTs is a critical step to improve their biocompatibility, solubility, and to enable the attachment of therapeutic molecules. This document provides detailed application notes and protocols for the functionalization of multi-walled carbon nanotubes (MWCNTs) with 2-amino-N-benzylbenzamide. This functionalization strategy introduces amino and amide functionalities onto the CNT surface, which can serve as versatile handles for further conjugation with drugs, targeting ligands, or imaging agents.
Applications
The functionalization of CNTs with this compound opens up a range of possibilities in biomedical research and drug development:
-
Drug Delivery: The amino groups on the functionalized CNTs (f-CNTs) can be used to covalently attach anticancer drugs, such as doxorubicin, for targeted delivery to tumor cells. The high surface area of CNTs allows for a high drug loading capacity.
-
Gene Delivery: The positively charged amino groups at physiological pH can facilitate the binding and condensation of negatively charged nucleic acids (e.g., siRNA, plasmid DNA), enabling their delivery into cells for gene therapy applications.
-
Bioimaging: The functionalized CNTs can be further conjugated with imaging probes, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to enable in vivo tracking and visualization.
-
Theranostics: By co-loading both therapeutic agents and imaging probes, these f-CNTs can be developed into theranostic platforms for simultaneous diagnosis and therapy.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound functionalized MWCNTs. The process involves three main stages: acid treatment to introduce carboxylic acid groups, conversion to acyl chloride, and a one-pot reaction with isatoic anhydride and benzylamine.
Protocol 1: Acid Treatment of MWCNTs to Introduce Carboxylic Acid Groups (MWCNT-COOH)
This protocol describes the oxidation of pristine MWCNTs to introduce carboxylic acid groups on their surface.
Materials:
-
Pristine MWCNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized (DI) water
-
Ethanol
-
Cellulose acetate microfiltration membrane (0.2 μm pore size)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ultrasonicator
-
Vacuum filtration apparatus
-
Vacuum drying oven
Procedure:
-
Add 1.0 g of pristine MWCNTs to a 500 mL round-bottom flask.
-
Carefully add 200 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to the flask. Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sonicate the mixture for 30 minutes to ensure good dispersion of the MWCNTs.
-
Heat the mixture to 70°C and reflux under magnetic stirring for 8 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture by slowly adding 1 L of DI water. Caution: Add water slowly to the acid mixture to avoid excessive heat generation.
-
Filter the diluted suspension through a cellulose acetate microfiltration membrane using a vacuum filtration apparatus.
-
Wash the filtered MWCNTs extensively with DI water until the pH of the filtrate is neutral (pH ~7).
-
Perform a final wash with ethanol.
-
Dry the resulting black powder (MWCNT-COOH) in a vacuum oven at 80°C for 12 hours.
Protocol 2: Synthesis of Acyl-Chloride Functionalized MWCNTs (MWCNT-COCl)
This protocol details the conversion of the surface carboxylic acid groups to more reactive acyl chloride groups.
Materials:
-
MWCNT-COOH (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Vacuum filtration apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place 500 mg of dried MWCNT-COOH into a Schlenk flask under an inert atmosphere.
-
Add 120 mL of SOCl₂ and 3 mL of anhydrous DMF to the flask. Caution: Thionyl chloride is toxic and corrosive. This step must be performed in a fume hood.
-
Heat the mixture to 75°C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture and wash the solid product thoroughly with anhydrous THF to remove excess SOCl₂ and DMF.
-
Dry the resulting black solid (MWCNT-COCl) under vacuum at room temperature for 24 hours.
Protocol 3: One-Pot Synthesis of this compound Functionalized MWCNTs (MWCNT-NH-CO-C₆H₄-NH-Bn)
This is the final functionalization step, reacting the acyl-chlorinated MWCNTs with isatoic anhydride and benzylamine.[2]
Materials:
-
MWCNT-COCl (from Protocol 2)
-
Isatoic anhydride
-
Benzylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl alcohol
-
Tetrahydrofuran (THF)
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Centrifuge
Procedure:
-
Disperse 100 mg of MWCNT-COCl in 50 mL of anhydrous DMF in a three-neck round-bottom flask by sonicating for 30 minutes.
-
Place the flask under an inert atmosphere and add 1.0 g of isatoic anhydride to the suspension.
-
Slowly add a solution of 0.7 mL of benzylamine in 10 mL of anhydrous DMF to the mixture using a dropping funnel over a period of 30 minutes.
-
Heat the reaction mixture to 80°C and stir for 72 hours.
-
After cooling to room temperature, separate the solid product by centrifugation.
-
Wash the product thoroughly with DMF, followed by ethyl alcohol, and finally with THF to remove any unreacted reagents and byproducts.
-
Dry the final product, this compound functionalized MWCNTs, under vacuum at 60°C for 24 hours.
Data Presentation
The success of the functionalization can be quantified using various characterization techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Elemental Analysis Data
| Sample | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| Pristine MWCNTs | >95 | <0.5 | <0.1 | <1 |
| MWCNT-COOH | 85-90 | 0.5-1.0 | <0.1 | 10-15 |
| MWCNT-NH-CO-C₆H₄-NH-Bn | 80-85 | 1.5-2.5 | 2.0-3.0 | 8-12 |
Note: The exact percentages can vary depending on the reaction conditions and the source of the pristine MWCNTs. The increase in nitrogen content is a key indicator of successful functionalization with this compound.[3]
Table 2: Thermogravimetric Analysis (TGA) Data
| Sample | Onset Decomposition Temperature (°C) | Weight Loss at 600°C (%) |
| Pristine MWCNTs | >600 | <5 |
| MWCNT-COOH | ~200-250 (decarboxylation) | 10-15 |
| MWCNT-NH-CO-C₆H₄-NH-Bn | ~250-300 (decomposition of organic moiety) | 15-25 |
Note: TGA is used to determine the thermal stability and the amount of functional groups attached to the CNTs. The weight loss corresponds to the decomposition of the covalently attached organic molecules.[2][3]
Visualization of Workflows and Pathways
Reaction Pathway for the Synthesis of this compound Functionalized MWCNTs
Caption: Reaction pathway for MWCNT functionalization.
Experimental Workflow for Functionalization and Characterization
Caption: Experimental workflow from synthesis to characterization.
References
Application Notes and Protocols for the Synthesis of 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2-aminobenzamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties through mechanisms such as PARP and HDAC inhibition.
Introduction
2-Aminobenzamide and its derivatives are versatile scaffolds in drug discovery. The presence of the ortho-amino and amide functionalities allows for further chemical modifications, leading to a diverse library of compounds. These derivatives have been explored for various therapeutic applications, and understanding their synthesis is crucial for developing new and effective drug candidates. This document outlines common and efficient synthetic routes starting from readily available precursors.
Synthetic Protocols
Several methods have been developed for the synthesis of 2-aminobenzamide derivatives. The most common approach involves the reaction of isatoic anhydride with a primary amine. Alternative methods, such as palladium-catalyzed reactions, offer different pathways to access these valuable compounds.
Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)
This protocol describes a straightforward and widely used method for synthesizing 2-aminobenzamide derivatives by reacting isatoic anhydride with a primary amine under reflux conditions.[1][2][3]
Materials:
-
Isatoic anhydride
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in a minimal amount of DMF.
-
Add the primary amine (1.0 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the slow addition of water can induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzamide derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis from Isatoic Anhydride (Microwave-Assisted)
Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to conventional heating for the preparation of 2-aminobenzamide derivatives.[1][2][3]
Materials:
-
Isatoic anhydride
-
Appropriate primary amine
-
Microwave reactor vials
-
Microwave synthesizer
-
Solvent (e.g., DMF or solvent-free)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for work-up
Procedure:
-
In a microwave reactor vial, combine isatoic anhydride (1.0 eq.) and the primary amine (1.0 eq.).
-
If a solvent is used, add a small amount of DMF. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
After irradiation, cool the vial to room temperature.
-
The product is typically a solid. Collect the solid by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize from a suitable solvent to afford the pure product.
-
Dry the purified product and characterize it using appropriate analytical techniques.
Protocol 3: Palladium-Catalyzed Carbonylative Amination
This method provides an alternative route to 2-aminobenzamide derivatives from aryl halides, offering a different substrate scope. The reaction involves the palladium-catalyzed carbonylation of an aniline derivative in the presence of an amine.
Materials:
-
Substituted o-haloaniline (e.g., 2-bromoaniline)
-
Amine
-
Palladium source (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., a non-nucleophilic organic base)
-
Carbon monoxide (CO) source
-
Anhydrous solvent (e.g., toluene, dioxane)
-
High-pressure reaction vessel (autoclave)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a high-pressure reaction vessel, add the o-haloaniline (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the anhydrous solvent and the base.
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the required temperature (e.g., 80-120 °C) with stirring for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Work up the reaction mixture by filtering off the catalyst and evaporating the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzamide derivative.
-
Characterize the purified product by analytical methods.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride.
| Derivative | Amine | Method | Solvent | Time | Yield (%) | M.p. (°C) | Reference |
| 2-Amino-N-phenylbenzamide | Aniline | Conventional | DMF | 4h | 85 | 132-134 | [1] |
| 2-Amino-N-benzylbenzamide | Benzylamine | Conventional | DMF | 3h | 92 | 124-126 | [1] |
| 2-Amino-N-(4-methylphenyl)benzamide | p-Toluidine | Conventional | DMF | 5h | 88 | 148-150 | [1] |
| 2-Amino-N-phenylbenzamide | Aniline | Microwave | DMF | 10 min | 90 | 133-135 | [2] |
| This compound | Benzylamine | Microwave | Solvent-free | 8 min | 95 | 125-127 | [2] |
Visualizations
Synthetic Pathway from Isatoic Anhydride
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application of 2-amino-N-benzylbenzamide in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of derivatives of 2-amino-N-benzylbenzamide. This document includes detailed experimental protocols, a summary of antimicrobial activity data for related compounds, and visual representations of synthetic pathways and experimental workflows.
Introduction
This compound is a versatile chemical intermediate belonging to the 2-aminobenzamide class of compounds. Derivatives of this class have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A particularly important application of 2-aminobenzamides is their use as precursors for the synthesis of quinazolinones, a class of heterocyclic compounds known for their potent and broad-spectrum antimicrobial effects.[1][3][4] The structure of this compound provides a key scaffold that can be readily modified to generate a library of compounds for antimicrobial screening.
Synthetic Pathways
The synthesis of antimicrobial agents from this compound and related starting materials typically follows two main stages: the formation of the 2-aminobenzamide core, followed by its cyclization into more complex heterocyclic systems like quinazolinones.
A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[5][6] In the case of this compound, this would involve the reaction of isatoic anhydride with benzylamine.
Subsequently, the synthesized this compound can be used to prepare quinazolinone derivatives. A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid derivative (or a 2-aminobenzamide) with an acyl chloride, followed by ring closure.[2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-aminobenzamide derivatives and their subsequent conversion to quinazolinones, based on established methodologies.[2][5]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from isatoic anhydride and benzylamine.
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
To this solution, add benzylamine (1 equivalent) portionwise. The reaction can be exothermic.
-
Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain pure this compound.[5]
Protocol 2: Synthesis of Quinazolinone Derivatives
This protocol outlines the synthesis of a quinazolinone derivative from a 2-aminobenzamide precursor.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Acetic anhydride
-
Amine (for final substitution)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like pyridine.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Add acetic anhydride to the reaction mixture and heat under reflux to facilitate the cyclization to the benzoxazinone intermediate.
-
After cooling, add the desired amine (e.g., a substituted aniline) to the reaction mixture and continue to reflux to form the final quinazolinone product.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Antimicrobial Activity
While specific antimicrobial data for this compound itself is not extensively reported, numerous studies have demonstrated the significant antimicrobial potential of its derivatives, particularly quinazolinones. The antimicrobial activity is often evaluated using methods like the agar well diffusion assay and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[3][7]
The tables below summarize the antimicrobial activity of various 2-aminobenzamide and quinazolinone derivatives against a panel of clinically relevant microorganisms. This data highlights the potential of this class of compounds as a source of new antimicrobial agents.
Table 1: Antimicrobial Activity of 2-Aminobenzamide Derivatives (Zone of Inhibition in mm) [6]
| Compound | Bacillus subtilis | Staphylococcus aureus | Aspergillus fumigatus | Candida albicans |
| Derivative 1 | 12 | 11 | 15 | 13 |
| Derivative 2 | 14 | 13 | 18 | 16 |
| Derivative 3 | 11 | 10 | 14 | 12 |
| Clotrimazole (Standard) | - | - | 22 | 20 |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives (in µg/mL) [2]
| Compound | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Derivative A | 64 | 128 | >256 | 64 | 128 |
| Derivative B | 32 | 64 | 128 | 32 | 64 |
| Derivative C | >256 | >256 | 64 | 128 | 32 |
| Derivative D | 32 | 32 | 32 | 64 | 64 |
| Standard Drug | Varies | Varies | Varies | Varies | Varies |
Note: The derivatives in the tables are representative examples from the literature and are not directly synthesized from this compound unless specified. The data illustrates the general antimicrobial potential of the compound class.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of quinazolinone derivatives have revealed several key features that influence their antimicrobial activity:
-
Substitution at positions 2 and 3: The nature of the substituent at these positions on the quinazolinone ring is crucial for activity.[4]
-
Halogen atoms: The presence of halogen atoms at positions 6 and 8 can enhance antimicrobial potency.[4]
-
Amine substituents: Substituted amine groups, particularly at position 4, can improve the biological activity.[4]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antimicrobial properties. The synthetic routes to its derivatives, particularly quinazolinones, are well-established and offer considerable scope for structural modification to optimize biological activity. The data from related compounds strongly suggest that derivatives of this compound warrant further investigation in the development of novel antimicrobial agents. The provided protocols offer a solid foundation for researchers to explore the synthesis and evaluation of this interesting class of molecules.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
Application Notes: 2-Amino-N-benzylbenzamide and its Derivatives as Potent Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for proper mitotic spindle formation and function, making them a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.
The N-benzylbenzamide scaffold has emerged as a promising pharmacophore for the design of novel tubulin polymerization inhibitors. These compounds frequently act as colchicine-binding site inhibitors (CBSIs), binding to the interface between α- and β-tubulin. This interaction prevents the conformational changes necessary for tubulin polymerization into microtubules. An advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that affect other classes of microtubule-targeting agents.
While specific data for 2-amino-N-benzylbenzamide is limited in the reviewed literature, a series of its derivatives have demonstrated potent biological activity. This document provides an overview of the application of these N-benzylbenzamide derivatives as tubulin polymerization inhibitors, including quantitative data on their efficacy, detailed experimental protocols for their characterization, and a summary of the underlying mechanism of action.
Mechanism of Action
N-benzylbenzamide derivatives that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding event sterically hinders the association of tubulin dimers, thereby inhibiting the formation of microtubules. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of action for N-benzylbenzamide derivatives.
Data Presentation
The following table summarizes the in vitro activity of a representative N-benzylbenzamide derivative, compound 20b , as a tubulin polymerization inhibitor and its cytotoxic effects against various human cancer cell lines.[1][2]
| Compound | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| 20b | 1.5 | A549 (Lung) | 12 |
| Hela (Cervical) | 15 | ||
| MCF-7 (Breast) | 27 | ||
| K562 (Leukemia) | 13 | ||
| Colchicine (Reference) | 1.8 | A549 (Lung) | 10 |
| Hela (Cervical) | 11 | ||
| MCF-7 (Breast) | 20 | ||
| K562 (Leukemia) | 11 |
Experimental Protocols
A general workflow for the evaluation of a potential tubulin polymerization inhibitor is outlined below.
Caption: A typical experimental workflow for evaluating tubulin inhibitors.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as a result of microtubule formation from tubulin dimers. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM in General Tubulin Buffer)
-
Glycerol
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of the test compound and controls in DMSO.
-
On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add serial dilutions of the test compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin/GTP/glycerol solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound and controls. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Immunofluorescence Staining for Microtubule Visualization
This technique allows for the direct visualization of the effects of the test compound on the microtubule network within cells.
Materials:
-
Human cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Test compound
-
Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with the test compound at a concentration around its IC₅₀ value for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes.
-
Wash with PBS and permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash with PBS and block non-specific binding with the blocking solution for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for signs of microtubule depolymerization and mitotic arrest.
References
Application Note and Protocol for HPLC Analysis of 2-amino-N-benzylbenzamide Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the determination of the purity of 2-amino-N-benzylbenzamide using High-Performance Liquid Chromatography (HPLC). This compound is an aromatic amide of interest in pharmaceutical and chemical research. Accurate assessment of its purity is crucial for quality control and to ensure the reliability of experimental results. The described reversed-phase HPLC (RP-HPLC) method is designed to be robust, accurate, and precise for the separation and quantification of this compound from its potential impurities.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (reagent grade, ~99%)
-
This compound reference standard of known purity.
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Mix thoroughly by inversion and sonication if necessary.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.
-
4. System Suitability Testing
Before sample analysis, the performance of the HPLC system must be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters. The system is deemed suitable for use if the acceptance criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Acceptance Criteria
5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test as described in section 4.
-
Inject the sample solution in duplicate.
-
After all injections are complete, process the chromatograms and integrate all peaks.
6. Calculation of Purity
The purity of the this compound sample is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a clear and organized table.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Peak | e.g., 12.5 | e.g., 5,000,000 | e.g., 99.5 |
| Impurity 1 | e.g., 8.2 | e.g., 15,000 | e.g., 0.3 |
| Impurity 2 | e.g., 15.1 | e.g., 10,000 | e.g., 0.2 |
| Total | 5,025,000 | 100.0 |
Table 4: Example of Purity Analysis Data
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound purity.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the analytical method.
Caption: Logical relationship of the components of the analytical protocol.
Application Notes and Protocols for the Crystallization of 2-amino-N-benzylbenzamide for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining single crystals of 2-amino-N-benzylbenzamide suitable for X-ray crystallography. The protocols outlined below are based on established crystallization techniques for benzamide derivatives and related organic compounds. Successful crystallization is often compound-specific and may require optimization of the described methods.
Introduction
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule. A critical prerequisite for this analysis is the availability of high-quality single crystals. This compound, as a molecule of interest in medicinal chemistry and materials science, often requires structural elucidation to understand its properties and interactions. The following protocols describe common methods to grow such crystals: slow evaporation from a single solvent, crystallization from a two-solvent system, and vapor diffusion.
Data Presentation
While specific quantitative data for the crystallization of this compound is not extensively available in the literature, the following table summarizes key physical properties and successful purification parameters that can guide crystallization experiments.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |
| Melting Point | 125-126 °C | Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds" |
| Appearance | White solid | Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds" |
| Purification | Column chromatography (hexane:EtOAc = 3:1) followed by recrystallization. | Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds" |
Experimental Protocols
Prior to any crystallization attempt, it is crucial to ensure the purity of the this compound sample. The literature suggests that purification can be achieved by column chromatography using a mixture of hexane and ethyl acetate.
Protocol 1: Slow Evaporation from a Single Solvent
This is often the simplest method for growing crystals. It relies on the gradual increase in the concentration of the solute as the solvent slowly evaporates.
Materials:
-
Purified this compound
-
Solvent (e.g., ethanol, ethyl acetate, or acetone)
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of this compound in various solvents. A suitable solvent is one in which the compound is moderately soluble at room temperature.
-
Dissolution: Dissolve 5-10 mg of purified this compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be applied to facilitate dissolution.
-
Filtration (Optional): If the solution is not perfectly clear, filter it through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm or foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed.
-
Monitoring: Check for crystal growth periodically over several days to weeks. Once suitable crystals have formed, they can be carefully harvested.
Protocol 2: Two-Solvent Recrystallization (Slow Cooling & Evaporation)
This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another. A mixture of hexane and ethyl acetate is a promising system given its use in the chromatographic purification of this compound.
Materials:
-
Purified this compound
-
"Good" solvent (e.g., ethyl acetate)
-
"Poor" solvent (e.g., hexane)
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimum amount of the "good" solvent (ethyl acetate) in an Erlenmeyer flask with gentle heating.
-
Addition of "Poor" Solvent: While the solution is warm, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature in a location free from vibrations.
-
Further Cooling (Optional): For maximum yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
Protocol 3: Vapor Diffusion (Hanging Drop or Sitting Drop)
This technique is ideal when only small quantities of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, leading to gradual supersaturation and crystallization.
Materials:
-
Purified this compound
-
"Good" solvent (e.g., Dichloromethane, Chloroform, THF)
-
"Anti-solvent" (e.g., Pentane, Hexane, Diethyl ether)
-
Vapor diffusion plate (for hanging or sitting drop) or a small vial inside a larger jar
-
Siliconized glass coverslips (for hanging drop)
Procedure (Hanging Drop):
-
Reservoir Preparation: Pipette 1 mL of the "anti-solvent" into the reservoir of the vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of this compound in the "good" solvent.
-
Sealing: Invert the coverslip and place it over the reservoir, ensuring a good seal with vacuum grease.
-
Equilibration: Allow the setup to remain undisturbed. The vapor from the "anti-solvent" in the reservoir will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases.
-
Monitoring: Observe the drop for crystal formation over several days.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining single crystals of this compound for X-ray crystallography.
Caption: Workflow for Crystal Growth of this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-N-benzylbenzamide scaffold serves as a versatile backbone in the design and synthesis of potent and selective kinase inhibitors. Its inherent structural features, including a primary amine and a carboxamide group, are crucial for establishing key interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes, experimental protocols, and data related to the synthesis of kinase inhibitors derived from this core structure, with a focus on inhibitors of IkappaB kinase (IKK) and Aurora Kinase A (AurkA).
Application Notes
The 2-aminobenzamide core is a privileged scaffold in kinase inhibitor design. The primary amine and the adjacent amide are capable of forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site. The benzyl group and the phenyl ring of the benzamide moiety can be readily functionalized to explore hydrophobic pockets and achieve selectivity for the target kinase.
Derivatives of this scaffold have shown inhibitory activity against several important kinase targets implicated in oncology and inflammatory diseases. Notably, 2-amino-3,5-diarylbenzamides have been identified as potent inhibitors of IKKα and IKKβ, key regulators of the NF-κB signaling pathway. Furthermore, N-benzylbenzamide-based compounds have been developed as allosteric inhibitors of Aurora Kinase A, a crucial regulator of mitosis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative kinase inhibitors based on the 2-aminobenzamide and related scaffolds.
| Compound ID | Target Kinase(s) | pIC50 | IC50 (nM) | Reference Compound |
| 8h | IKKβ | 7.0 | 100 | - |
| 8r | IKKβ | 6.8 | 158 | - |
| 8v | IKKβ | 6.8 | 158 | - |
| 6h | Aurora Kinase A | - | 6500 | AurkinA |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the reaction of an appropriate isatoic anhydride with benzylamine. The resulting this compound can then be further modified, for example, through palladium-catalyzed cross-coupling reactions to introduce aryl groups at positions 3 and 5 of the benzamide ring.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from isatoic anhydride and benzylamine.
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve isatoic anhydride (1 equivalent) in DMF.
-
Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Cool the reaction to room temperature and pour it into a saturated NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of 2-amino-3,5-diaryl-N-benzylbenzamide (IKK Inhibitor Analog)
This protocol outlines a potential route for the synthesis of diarylated derivatives, which have shown activity as IKK inhibitors, starting from a dihalogenated 2-aminobenzamide precursor.
Materials:
-
2-amino-3,5-dibromo-N-benzylbenzamide (can be synthesized from 3,5-dibromoisatoic anhydride and benzylamine)
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., dioxane/water mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-3,5-dibromo-N-benzylbenzamide (1 equivalent) in a dioxane/water mixture, add the arylboronic acid (2.2 equivalents) and the base (3 equivalents).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst (0.1 equivalents) and heat the reaction mixture to reflux (e.g., 100°C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-3,5-diaryl-N-benzylbenzamide.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound based kinase inhibitors.
Caption: Inhibition of the IKK/NF-κB signaling pathway.
Caption: Role of Aurora Kinase A in mitosis and its inhibition.
Application Notes and Protocols for In Vitro Biological Activity of 2-amino-N-benzylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-N-benzylbenzamide is a chemical compound with the molecular formula C14H14N2O[1][2]. Derivatives of 2-aminobenzamide have been investigated for a range of biological activities, including antimicrobial and anticancer properties[3][4][5]. The structural features of this compound suggest its potential to interact with biological targets, making it a candidate for screening in various in vitro assays. These application notes provide detailed protocols for preliminary in vitro evaluation of the biological activity of this compound, focusing on its potential anticancer, anti-inflammatory, and enzyme-inhibiting effects.
Assessment of Anticancer Activity: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a widely used in vitro assay to evaluate the preliminary anticancer activity of chemical compounds[6][7]. The assay measures the metabolic activity of cells, which is an indicator of cell viability[8].
Experimental Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2[8][9].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C[8].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes[9].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[8][9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| A549 | Lung Carcinoma | Data to be filled |
| HCT116 | Colon Carcinoma | Data to be filled |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Assessment of Anti-inflammatory Activity: Protein Denaturation Assay
The protein denaturation assay is a simple and rapid in vitro screening method for potential anti-inflammatory activity. The ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation, is measured[10].
Experimental Protocol
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard anti-inflammatory drug)[10]
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 100, 200, 400, 800, 1000 µg/mL). A similar set of solutions is prepared for the standard drug, diclofenac sodium[10].
-
Control Preparation: A control solution is prepared by mixing 2 mL of distilled water with 0.2 mL of egg albumin and 2.8 mL of PBS[10].
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes[12].
-
Heating: After incubation, the mixtures are heated at 70°C in a water bath for 5-15 minutes[10][12].
-
Cooling and Measurement: The solutions are cooled to room temperature, and the absorbance (turbidity) is measured at 660 nm using a spectrophotometer[12].
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[10]
Data Presentation
Table 2: Inhibition of Protein Denaturation by this compound
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Diclofenac Sodium |
|---|---|---|
| 100 | Data to be filled | Data to be filled |
| 200 | Data to be filled | Data to be filled |
| 400 | Data to be filled | Data to be filled |
| 800 | Data to be filled | Data to be filled |
| 1000 | Data to be filled | Data to be filled |
Experimental Workflow
Caption: Workflow for the protein denaturation assay.
Assessment of Enzyme Inhibition Activity
This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for a specific enzyme of interest. Enzyme inhibition assays are crucial in drug discovery for identifying compounds that modulate the activity of a specific enzyme target[13][14].
Experimental Protocol
Materials:
-
This compound
-
Target enzyme (purified)
-
Substrate for the enzyme
-
Assay buffer (optimized for the target enzyme)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer.
-
Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add different concentrations of this compound to the wells. Include a control well with the enzyme and buffer but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature[13].
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells[13].
-
Monitor Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve[13][15].
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 3: Enzyme Inhibition by this compound
| Concentration (µM) | % Enzyme Inhibition |
|---|---|
| 0.1 | Data to be filled |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 50 | Data to be filled |
| 100 | Data to be filled |
Experimental Workflow
Caption: Workflow for a general enzyme inhibition assay.
Conclusion
The protocols outlined in these application notes provide a foundational framework for the in vitro assessment of the biological activities of this compound. These assays serve as preliminary screening tools to identify potential anticancer, anti-inflammatory, or enzyme-inhibiting properties. Positive results from these initial screens would warrant further, more detailed investigations into the mechanism of action and cellular effects of this compound.
References
- 1. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. e-mjm.org [e-mjm.org]
- 12. researchgate.net [researchgate.net]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking protocol for 2-amino-N-benzylbenzamide with target proteins
Application Notes & Protocols
Topic: Molecular Docking Protocol for 2-amino-N-benzylbenzamide with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is a critical tool in structure-based drug design, enabling the prediction of binding affinity and the interaction of a small molecule (ligand) with the binding site of a target protein.[1][3] This protocol provides a detailed, step-by-step guide for performing molecular docking of this compound, a small molecule with potential therapeutic applications, against two exemplary protein targets: Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). Derivatives of N-benzylbenzamide have been identified as potential dual modulators for these targets, which are implicated in metabolic syndrome.[4]
This guide will utilize widely accessible and validated software such as AutoDock Vina for the docking simulation, AutoDock Tools (ADT) for molecule preparation, and UCSF Chimera or PyMOL for visualization and analysis.[5][6][7]
Materials and Software
| Software/Resource | Purpose | Source |
| AutoDock Tools (MGLTools) | Protein and ligand preparation (PDBQT file generation) | http://mgltools.scripps.edu/ |
| AutoDock Vina | Molecular docking engine | http://vina.scripps.edu/ |
| UCSF Chimera / ChimeraX | Visualization, analysis, and molecule preparation | https://www.cgl.ucsf.edu/chimera/ |
| PyMOL | High-quality visualization and analysis | https://pymol.org/2/ |
| PubChem Database | Sourcing ligand structures | https://pubchem.ncbi.nlm.nih.gov/ |
| RCSB Protein Data Bank (PDB) | Sourcing protein crystal structures | https://www.rcsb.org/ |
Molecular Docking Workflow
The general workflow for molecular docking involves several key stages, from data acquisition and preparation to simulation and results analysis.[8]
Experimental Protocols
Protocol 1: Ligand Preparation
-
Acquire Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 230755) in SDF format.[9]
-
Format Conversion: Use a tool like Open Babel or UCSF Chimera to convert the SDF file to a PDB or MOL2 file.
-
Prepare Ligand in AutoDock Tools (ADT):
-
Open ADT and load the ligand PDB file (Ligand -> Input -> Open).
-
Add polar hydrogens (Edit -> Hydrogens -> Add).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Detect the torsional root and define rotatable bonds to allow for ligand flexibility (Ligand -> Torsion Tree -> Detect Root).
-
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).[10]
-
Protocol 2: Target Protein Preparation
-
Acquire Protein Structure: Download the crystal structures of the target proteins from the RCSB PDB. For this protocol, we will use:
-
Human Soluble Epoxide Hydrolase (sEH): PDB ID 5K93
-
Human PPARγ: PDB ID 2PRG
-
-
Clean the Protein Structure:
-
Prepare Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens (Edit -> Hydrogens -> Add).
-
Add Kollman charges (Edit -> Charges -> Add Kollman Charges).[6]
-
Save the prepared receptor as a PDBQT file (Grid -> Macromolecule -> Choose, then save).
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, load both the prepared receptor (PDBQT) and ligand (PDBQT) files.
-
Identify the binding pocket. This can be determined from the location of a co-crystallized ligand in the original PDB file or through binding site prediction software.[8]
-
Open the Grid Box tool (Grid -> Grid Box...).
-
Center the grid box on the binding pocket and adjust its dimensions to encompass the entire site, typically with a spacing of 1 Å. Note the center coordinates and dimensions.[7]
-
-
Create Configuration File:
-
Create a text file named config.txt. This file specifies the input files and search parameters for Vina.[14]
-
Populate the file as follows, replacing the coordinates and dimensions with the values from the previous step:
-
The exhaustiveness parameter controls the thoroughness of the search; higher values increase accuracy but also computation time.[14] num_modes determines the number of binding poses to generate.[10]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and config.txt.
-
Execute the Vina command:
-
Data Presentation and Analysis
The primary outputs from Vina are a PDBQT file containing the coordinates of the docked poses and a log file with the binding affinity scores.[6][15]
Analysis of Results
-
Binding Affinity: The log file (results_log.txt) contains a table of binding affinities (in kcal/mol) for each generated pose. A more negative value indicates a stronger, more favorable binding interaction.[16]
-
RMSD: The Root Mean Square Deviation (RMSD) value compares the docked conformation to a reference structure. Lower RMSD values (typically <2 Å) suggest a more reliable and accurate docking pose.[16][17]
-
Visualization: Load the receptor PDBQT and the docking_results.pdbqt file into PyMOL or UCSF Chimera to visualize the binding poses. The top-ranked pose (Mode 1) is typically the most important.
-
Interaction Analysis: Analyze the interactions between the ligand and protein residues. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[16][18] Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams of these interactions.[18]
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KBbox: Methods [kbbox.h-its.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-N-benzylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-amino-N-benzylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most frequently cited method for synthesizing this compound is the reaction of isatoic anhydride with benzylamine. This one-pot reaction is straightforward and generally provides good yields.[1][2]
Q2: What kind of yield can I expect from the isatoic anhydride and benzylamine reaction? A2: Reported yields for this reaction are generally high, with specific examples showing yields of up to 82% after purification by column chromatography and recrystallization.[1]
Q3: What are the recommended solvents and reaction conditions? A3: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] The reaction is typically stirred at room temperature.
Q4: Are there alternative methods for synthesizing N-benzylbenzamides? A4: Yes, other methods for forming the amide bond include the use of coupling agents. For instance, activating a benzoic acid derivative with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or isobutyl chloroformate, followed by the addition of benzylamine, are common strategies in medicinal chemistry.[3]
Q5: How should the final product be purified? A5: The standard purification procedure involves an initial workup followed by column chromatography. A common eluent system for this is a mixture of hexane and ethyl acetate (e.g., 3:1 ratio).[1] Further purification can be achieved by recrystallization to obtain a pure, solid product.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). Allow the reaction to stir for a longer period if starting materials are still present. |
| 2. Moisture Contamination: Isatoic anhydride can be sensitive to moisture, which can affect its reactivity. | 2. Use Anhydrous Conditions: Ensure that the solvent (DMF) is anhydrous and that the reaction is protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (N₂ or Ar).[5] | |
| 3. Suboptimal Temperature: While often run at room temperature, the reaction rate may be slow. | 3. Gentle Heating: Consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, while monitoring for potential side product formation. | |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. | 1. Improve Purification: Ensure the product is thoroughly dried under vacuum to remove residual solvent. If column chromatography was performed, ensure fractions were collected cleanly. Try recrystallization from a different solvent system.[4] |
| 2. Low Melting Point Eutectic: The product may be forming a low-melting mixture with an impurity. | 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[4] | |
| Multiple Spots on TLC After Purification | 1. Ineffective Chromatography: The chosen eluent system may not be optimal for separating the product from impurities. | 1. Optimize Mobile Phase: Test various solvent mixtures with different polarities for TLC analysis to find a system that provides better separation (aim for a product Rf of ~0.3).[4] |
| 2. Unreacted Starting Materials: The reaction did not go to completion, and starting materials are co-eluting with the product. | 2. Adjust Stoichiometry & Re-purify: Ensure a 1:1 molar ratio of reactants.[1] If starting material is present, re-purify the product using the optimized mobile phase. | |
| 3. Formation of Side Products: A potential side reaction is the formation of a symmetrical anhydride from the starting material.[6] | 3. Control Reagent Addition: Add the benzylamine slowly to the solution of isatoic anhydride to minimize self-reaction. |
Data Presentation
Table 1: Yields of 2-Aminobenzamides from Isatoic Anhydride and Various Amines
This table provides a comparison of yields obtained when reacting isatoic anhydride with different primary amines under similar conditions.
| Amine | Solvent | Product | Yield (%) | Reference |
| Benzylamine | DMF | This compound | 82% | [1] |
| Phenylethylamine | DMF | 2-amino-N-phenethylbenzamide | 77% | [1] |
| 2-Thiophenemethylamine | DMF | 2-amino-N-(thiophen-2-ylmethyl)benzamide | 55% | [1] |
| n-Propylamine | DMF | 2-amino-N-propylbenzamide | 39% | [1] |
| Aniline | DMF | 2-amino-N-phenylbenzamide | 19% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride
This protocol is adapted from a documented procedure with a reported yield of 82%.[1]
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF), anhydrous
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC until the starting material (isatoic anhydride) is consumed. The reaction involves the evolution of CO₂ gas.
-
Workup (General): Once the reaction is complete, the mixture is typically diluted with a solvent like ethyl acetate and washed with water and brine to remove DMF and any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 3:1 v/v) is used as the mobile phase.
-
Fractions containing the desired product are collected and combined.
-
-
Final Purification: The solvent is evaporated from the combined fractions to yield the product. For higher purity, the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final this compound as a white solid.[1]
Visualizations
Reaction Pathway and Workflow
The following diagrams illustrate the synthesis workflow and the chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction of isatoic anhydride with benzylamine proceeds via ring-opening.
Troubleshooting Logic
This diagram provides a logical workflow for diagnosing the common issue of low product yield.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 2-amino-N-benzylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the challenges encountered during the purification of 2-amino-N-benzylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from isatoic anhydride and benzylamine?
A1: The primary impurities stem from unreacted starting materials and potential side reactions. These include:
-
Isatoic anhydride: The starting material may not have fully reacted.
-
Benzylamine: Excess or unreacted benzylamine can be present in the crude product.
-
2-aminobenzoic acid: Formed by the hydrolysis of isatoic anhydride, which can then react with benzylamine.
-
N,N'-dibenzylurea: Can be formed from the reaction of benzylamine with carbon dioxide (generated from the decomposition of isatoic anhydride).
-
Polymeric byproducts: Isatoic anhydride can sometimes lead to the formation of polymeric materials under certain reaction conditions.
Q2: My purified this compound is off-white or yellowish. How can I decolorize it?
A2: A yellowish tint often indicates the presence of minor, highly conjugated impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.
Q3: I am experiencing a low yield after purification. What are the likely causes?
A3: Low recovery can be attributed to several factors throughout the purification process:
-
Product loss during transfers: Ensure all glassware is thoroughly rinsed with the solvent to transfer all the material.
-
Inappropriate solvent selection for recrystallization: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
-
Aggressive purification during column chromatography: Collecting only the very central fractions of the elution peak will ensure high purity but at the expense of yield.
-
Product loss during aqueous washes: If performing an acid-base extraction, some product may be lost to the aqueous phase if the pH is not carefully controlled or if multiple extractions are not performed.
Troubleshooting Guides
Recrystallization Issues
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| REC-001 | Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound or impurities. The solution is cooling too quickly. | - Use a lower-boiling point solvent. - Ensure slow cooling by insulating the flask. - Try a different solvent system. |
| REC-002 | No crystal formation upon cooling. | - The solution is not supersaturated (too much solvent was used). - The compound is highly soluble in the chosen solvent even at low temperatures. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Reduce the solvent volume by gentle heating and re-cool. - Change to a less-polar solvent or use a co-solvent system (e.g., ethanol/water). |
| REC-003 | Poor recovery of the compound after recrystallization. | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Re-work the mother liquor to recover more product. |
Column Chromatography Issues
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| COL-001 | Poor separation of the product from impurities. | - The mobile phase is too polar, causing all components to elute too quickly. - The mobile phase is not polar enough, resulting in broad, overlapping peaks. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A common starting point is a hexane:ethyl acetate mixture (e.g., 3:1).[1] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| COL-002 | The compound is streaking on the column. | - The compound is not fully soluble in the mobile phase. - The column is overloaded with the crude product. - The silica gel is too acidic, causing strong interaction with the basic amino group. | - Ensure the crude product is fully dissolved before loading onto the column. - Use a larger column or reduce the amount of sample loaded. - Consider using a different stationary phase like neutral alumina. |
| COL-003 | The compound does not elute from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For instance, increase the proportion of ethyl acetate or add a small amount of methanol. |
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield (Illustrative) | Notes |
| Recrystallization (Ethanol) | 85% | 95-98% | 70-85% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel, Hexane:EtOAc) | 85% | >99% | 60-80% | Provides high purity but can be lower yielding. |
| Acid-Base Extraction followed by Recrystallization | 80% | >98% | 75-90% | Efficient for removing neutral and acidic impurities. |
Note: The data in this table is illustrative and represents typical outcomes for the purification of similar aromatic amines. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography followed by Recrystallization
This protocol is based on a reported successful purification of this compound.[1]
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the hexane:ethyl acetate (3:1) mixture, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent System: Ethanol or an ethanol/water mixture.
-
Procedure:
-
Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from neutral and acidic impurities.
1. Extraction:
-
Materials: Diethyl ether (or ethyl acetate), 1 M HCl, 1 M NaOH, Saturated NaCl solution (brine), Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (2-3 times). The protonated amine will move to the aqueous layer.
-
Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.
-
Slowly add 1 M NaOH to the aqueous layer until it is basic (pH > 10), which will precipitate the purified this compound.
-
Extract the aqueous suspension with fresh diethyl ether (3 times). The purified amine will now be in the organic layer.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the purified product.
-
2. Recrystallization (Optional):
-
For even higher purity, the product from the acid-base extraction can be recrystallized following the procedure in Protocol 1.
Visualizations
Caption: Standard purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Workflow for purification via acid-base extraction.
References
identifying and minimizing side products in 2-amino-N-benzylbenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-amino-N-benzylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common laboratory synthesis involves the reaction of isatoic anhydride with benzylamine. This method is often preferred due to the commercial availability and stability of the starting materials. An alternative route is the reaction of 2-aminobenzoic acid or its activated derivatives with benzylamine.
Q2: What are the primary side products observed during the synthesis of this compound from isatoic anhydride?
The major side products are typically derivatives of quinazolinone. Specifically, the formation of 3-benzyl-2,3-dihydroquinazolin-4(1H)-one and related oxidized quinazolinones can occur. Another potential, though less common, side product is the di-benzylated product, N,N'-dibenzyl-2-aminobenzamide , where the aniline nitrogen is also benzylated.
Q3: What causes the formation of these quinazolinone side products?
Quinazolinone formation is often a result of a cyclization reaction involving the intermediate 2-aminobenzamide. This can be promoted by certain reaction conditions such as high temperatures or the presence of catalysts. In some cases, the reaction of 2-aminobenzamide with aldehydes, which can be formed in situ from the oxidation of benzylamine, can also lead to quinazolinone derivatives.[1]
Q4: How can I detect the presence of the desired product and potential side products?
Standard analytical techniques can be employed for monitoring the reaction and assessing the purity of the final product. These include:
-
Thin Layer Chromatography (TTC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or HPLC. - Temperature: While higher temperatures can increase the reaction rate, they may also promote side product formation. Optimize the temperature to favor the desired reaction. |
| Side Product Formation | - Temperature Control: Maintain a moderate reaction temperature (e.g., around 50°C) to minimize the formation of quinazolinone byproducts. - Stoichiometry: Use a 1:1 molar ratio of isatoic anhydride to benzylamine. An excess of benzylamine might not significantly improve the yield and could complicate purification. |
| Suboptimal Reaction Conditions | - Solvent: Aprotic polar solvents like DMF are commonly used. Ensure the solvent is anhydrous, as water can react with isatoic anhydride. - Purification: Product loss can occur during workup and purification. Optimize extraction and chromatography conditions to maximize recovery. |
Issue 2: Presence of Significant Amounts of Side Products
| Side Product | Identification | Minimization Strategies |
| 3-Benzyl-2,3-dihydroquinazolin-4(1H)-one | - Characterized by distinct signals in ¹H NMR and a different retention time in HPLC compared to the desired product. | - Control Temperature: Avoid excessive heating. Lower reaction temperatures generally disfavor the cyclization reaction. - Reaction Time: Shorter reaction times can sometimes limit the conversion of the desired product into the quinazolinone. Monitor the reaction closely. |
| N,N'-dibenzyl-2-aminobenzamide | - Can be identified by the presence of two benzyl groups in the ¹H NMR and a higher molecular weight in MS analysis. | - Stoichiometry: Use a strict 1:1 molar ratio of isatoic anhydride to benzylamine. Avoiding a large excess of benzylamine can reduce the chance of N-benzylation of the aniline nitrogen. |
| Unreacted Starting Materials | - Can be detected by TLC or HPLC by comparing with authentic standards of isatoic anhydride and benzylamine. | - Reaction Time and Temperature: Ensure the reaction conditions are sufficient for the reaction to go to completion. |
Experimental Protocols
Synthesis of this compound from Isatoic Anhydride
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.
-
To this solution, add benzylamine (1 equivalent) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine solution several times.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 3:1).
-
Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed for further purification.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Isatoic anhydride | Benzylamine | DMF | 50 | 3 | This compound | 82 | Based on typical literature procedures |
| 2-Aminobenzamide | Benzylamine | Dioxane | 140 | - | 3-Benzylquinazolin-4(3H)-one | - | [2] |
| Isatoic anhydride | Benzylamine, Aromatic Aldehyde | None | 70 | 0.17 | 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one | High | [3] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
optimizing reaction conditions for 2-amino-N-benzylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-amino-N-benzylbenzamide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and efficient methods for synthesizing this compound are the reaction of isatoic anhydride with benzylamine and the coupling of 2-aminobenzoic acid with benzylamine using a coupling agent. The reaction between 2-aminobenzamide and a benzyl halide is also a viable, though potentially less common, route.
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or the presence of side reactions. Key areas to investigate are the purity of starting materials, reaction temperature and time, and the efficiency of the chosen synthetic route. For instance, in coupling reactions, the effectiveness of the carboxylic acid activation is crucial.[1]
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (e.g., isatoic anhydride, benzylamine, 2-aminobenzoic acid), byproducts from the coupling agent, or products from side reactions. One common side product can be the formation of quinazolinone derivatives.[2][3]
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective for amides.[1] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[4]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents, like DMF and benzylamine, should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient reaction between isatoic anhydride and benzylamine. | Ensure the reaction temperature is appropriate. While some procedures are performed at room temperature, others may require heating.[5] The choice of solvent can also be critical; DMF is a common and effective solvent for this reaction.[4] |
| Ineffective activation of 2-aminobenzoic acid. | If using a coupling reaction, ensure the coupling agent (e.g., HATU, EDC) is fresh and used under anhydrous conditions to prevent hydrolysis.[1] Alternatively, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride can increase reactivity.[1] | |
| Low reactivity of 2-aminobenzamide with benzyl halide. | The nucleophilicity of the amine is key. Ensure the reaction is run in a suitable solvent and consider the use of a non-nucleophilic base to scavenge the acid byproduct. The choice of benzyl halide (Br > Cl) can also affect the reaction rate. | |
| Presence of Significant Impurities | Formation of quinazolinone byproducts. | This can occur through side reactions, particularly at elevated temperatures or in the presence of certain reagents that can facilitate cyclization.[2][6] Careful control of reaction conditions and purification by column chromatography can help to remove these impurities. |
| Unreacted starting materials. | Increase the reaction time or consider a modest increase in temperature. Using a slight excess of one reactant can also drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Ensure all solvent from the workup has been removed under reduced pressure. If recrystallization fails, column chromatography is the recommended next step. Using a suitable eluent system like hexane:ethyl acetate should yield the pure product.[4] |
| Product streaking on silica gel column. | Amine-containing compounds can sometimes streak on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent system.[1] |
Experimental Protocols
Method 1: From Isatoic Anhydride and Benzylamine
This protocol is adapted from a reported synthesis with a high yield.[4]
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in DMF.
-
To this solution, add benzylamine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (3:1) eluent system to afford pure this compound.[4]
Quantitative Data Summary:
| Starting Materials | Solvent | Yield | Reference |
| Isatoic anhydride, Benzylamine | DMF | 82% | [4] |
| Isatoic anhydride, Dibutylamine | Methylene chloride/DMF, DMAP | - | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Crystallization of 2-amino-N-benzylbenzamide
Welcome to the technical support center for the crystallization of 2-amino-N-benzylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to overcome challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the crystallization of this compound?
A3: The primary factors include the choice of solvent, the degree of supersaturation, the cooling rate, temperature, and the presence of impurities. For aromatic amides like this compound, intermolecular forces such as hydrogen bonding and π-π stacking are significant in the formation of the crystal lattice.[1]
Q2: What are the most likely impurities in crude this compound?
A2: Based on its common synthesis from isatoic anhydride and benzylamine, potential impurities include unreacted starting materials and byproducts from side reactions. Residual solvents from the reaction or initial workup may also be present.
Q3: Why is controlling the crystalline form (polymorphism) important for compounds like this?
A3: Polymorphism is the existence of a solid material in multiple crystal structures. Different polymorphs can possess distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling the crystalline form is crucial as these properties can directly impact a drug's efficacy and safety. Benzamide derivatives are known to exhibit polymorphism.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Problem 1: No crystals form from the solution, even after cooling.
-
Potential Cause: The solution is not supersaturated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 2: Add a Seed Crystal. If you have a pure crystal of this compound from a previous batch, add a tiny amount to the solution to initiate crystallization.[2]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy, indicating saturation. Then, allow it to cool slowly.[2]
-
Solution 4: Cool to a Lower Temperature. If cooling to room temperature is unsuccessful, try using an ice bath to further decrease the solubility of the compound.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Potential Cause 1: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
-
Potential Cause 2: High concentration of impurities.
-
Solution: The presence of impurities can lower the melting point of the mixture and inhibit crystal formation. Consider purifying the crude material by column chromatography before recrystallization. A study detailing the synthesis of this compound used column chromatography (hexane:EtOAc = 3:1) prior to recrystallization.[3]
-
Problem 3: The obtained crystals are colored or discolored.
-
Potential Cause: Presence of colored impurities.
-
Solution: Use Activated Charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution at a boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2]
-
Problem 4: The final yield is very low.
-
Potential Cause 1: Too much solvent was used.
-
Solution: A significant amount of the product may remain in the mother liquor. Try to concentrate the mother liquor and cool it again to recover more crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Potential Cause 2: The chosen solvent is not optimal.
-
Solution: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent mixture may be necessary. Refer to the solvent selection table below.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 125-126 °C | [3] |
| Yield | 82% | [3] |
Table 2: Qualitative Solubility of Benzamide Derivatives for Recrystallization Solvent Selection
| Solvent / Mixture | Solubility Profile | Suitability as a Recrystallization Solvent |
| Ethanol | Good solubility when hot, less soluble when cold. | A good general-purpose single solvent.[2] |
| Ethanol/Water | Highly soluble in hot ethanol, insoluble in water. | Water can be used as an anti-solvent with ethanol.[2][4] |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, insoluble in hexane. | A common and effective solvent mixture for aromatic compounds.[5][6] |
| Acetone | Good solubility. | Can be a good solvent, often used in a mixture with an anti-solvent.[7] |
| Dichloromethane | Moderate solubility. | Can be used, but its volatility might be a challenge for slow crystallization. |
| Water | Generally low solubility for aromatic amides. | Unlikely to be a good single solvent but can be used as an anti-solvent.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general recrystallization procedures and information gathered on similar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stirrer bar. Add a small amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: HPLC Analysis of 2-amino-N-benzylbenzamide
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of 2-amino-N-benzylbenzamide, a compound containing a basic amine group that is susceptible to problematic interactions with standard silica-based HPLC columns.
Troubleshooting Guide: Resolving Peak Tailing
Question: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the potential causes and how can I resolve this issue?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine functional group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and an asymmetric peak shape.[1][2]
To systematically troubleshoot and resolve peak tailing, consider the following strategies, starting with the most common and impactful adjustments.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve peak tailing for this compound.
Detailed Methodologies and Experimental Protocols
1. Mobile Phase Optimization
-
Adjusting Mobile Phase pH:
-
Rationale: Lowering the mobile phase pH (typically to ≤ 3) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the protonated amine group of your analyte through ion exchange.[1][5]
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add an acidic modifier to lower the pH. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5][6]
-
Ensure your HPLC column is stable at the selected low pH to prevent degradation of the stationary phase.[5][7]
-
Equilibrate the column with the new mobile phase for a sufficient duration before injecting your sample.
-
-
-
Using Mobile Phase Additives:
-
Rationale: Additives can act as "silanol blockers" by competing with the analyte for interaction with the active sites on the stationary phase.[5]
-
Protocol for Competing Bases:
-
Historically, a competing base like triethylamine (TEA) was added to the mobile phase at a concentration of around 20-25 mM.[2][5]
-
TEA, being a basic compound, preferentially interacts with the acidic silanol groups, effectively shielding them from the analyte.[5]
-
Note that modern, high-purity silica columns often reduce the necessity for such additives.[2]
-
-
Protocol for Inorganic Salts:
-
Inorganic salts, also known as chaotropic agents, can improve peak symmetry by altering the mobile phase environment.[8][9]
-
Prepare the mobile phase with an inorganic salt such as sodium perchlorate (NaClO4) or potassium hexafluorophosphate (KPF6).[8][9]
-
The concentration may need to be optimized, but starting points can be in the 10-50 mM range.
-
These additives are generally not MS-compatible.[6]
-
-
2. Column Selection and Care
-
Use a Base-Deactivated or End-Capped Column:
-
Rationale: These columns are specifically designed to minimize silanol interactions. End-capping chemically bonds a small silane molecule to the residual silanol groups, making them inert.[1][4][5] Base-deactivated columns are made from high-purity silica with minimal metal content and a high degree of surface coverage to reduce the number of accessible silanols.[3]
-
Protocol:
-
Replace your current column with one explicitly described by the manufacturer as "base-deactivated," "end-capped," or suitable for the analysis of basic compounds.
-
Always operate the column within the manufacturer's recommended pH and temperature ranges.
-
-
-
Consider Alternative Stationary Phases:
-
Rationale: If issues persist, moving away from traditional silica-based C18 columns can be beneficial. Hybrid silica-organic particles or polymer-based columns offer different surface chemistries with reduced or absent silanol activity and often wider pH stability.[2]
-
Protocol:
-
Select a column with a hybrid or polymeric stationary phase.
-
Develop your method according to the manufacturer's guidelines for the specific column chemistry.
-
-
-
Column Contamination and Degradation:
-
Rationale: Accumulation of strongly retained sample components on the column inlet or physical degradation (void formation) of the packed bed can create alternative flow paths and active sites, leading to peak tailing.[4][10]
-
Protocol:
-
If a guard column is in use, remove it and re-run the analysis to see if the peak shape improves. If so, replace the guard column.[5][11]
-
Attempt to wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[12]
-
If permitted by the manufacturer, back-flushing the column can help remove particulates from the inlet frit.[5]
-
If these steps fail, the column may be irreversibly damaged and require replacement.[12]
-
-
3. Instrumental and System Checks
-
Minimize Extra-Column Volume:
-
Rationale: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening, which can manifest as peak tailing.[13] This is particularly noticeable for early-eluting peaks.[5]
-
Protocol:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[13]
-
Ensure all fittings and connections are properly made to avoid dead volumes.
-
-
-
Check for Sample Overload:
-
Rationale: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion, which can include tailing.[4][5][10]
-
Protocol:
-
Dilute your sample by a factor of 5 or 10 and inject it again.
-
If the peak shape improves and becomes more symmetrical, you are likely overloading the column. Adjust your sample concentration accordingly.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why does peak tailing primarily affect basic compounds like this compound?
A1: Peak tailing is most prominent for basic compounds because of the specific chemical interaction between the positively charged (protonated) amine group of the analyte and the negatively charged (ionized) residual silanol groups on the surface of silica-based stationary phases.[1][2][14] This secondary ionic interaction is a stronger retention mechanism than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailing peak.[1] Neutral and acidic compounds do not typically exhibit this strong secondary interaction with silanol groups.[2]
Q2: Can my mobile phase buffer concentration affect peak tailing?
A2: Yes, buffer concentration can influence peak shape. A higher buffer concentration can increase the ionic strength of the mobile phase, which can help to mask the interactions with residual silanols.[5] For example, for LC-UV applications, increasing a phosphate buffer concentration from 10 mM to 25 mM at a neutral pH has been shown to reduce peak tailing.[5] However, for LC-MS applications, buffer concentrations should generally be kept low (e.g., below 10 mM) to avoid ion suppression in the mass spectrometer.[5]
Q3: I lowered the mobile phase pH, but the peak tailing persists. What should I do next?
A3: If lowering the pH is not sufficient, the next steps would be to:
-
Select a more suitable column: Your current column may have high silanol activity. Switching to a modern, high-purity, base-deactivated, or end-capped column is the most effective solution.[1][4][5]
-
Use a mobile phase additive: Consider adding a competing base like TEA (though this is less common with modern columns) or an inorganic salt if your detection method allows.[2][5][8]
-
Check for column contamination or degradation: Flush your column with a strong solvent or consider replacing it if it's old or has been subjected to harsh conditions.[4][12]
Q4: What is the difference between peak tailing and peak fronting?
A4: Peak tailing and peak fronting are both forms of peak asymmetry. Peak tailing occurs when the back half of the peak is wider than the front half, often due to strong secondary interactions on the column.[2] Peak fronting is the opposite, where the front half of the peak is broader than the back half. This is often caused by issues like column overload, poor sample solubility in the mobile phase, or physical collapse of the column bed.[2]
Data Summary Table
The following table summarizes the effect of different mobile phase additives on improving peak shape for basic compounds.
| Additive Type | Example(s) | Typical Concentration | Mechanism of Action | Relative Effectiveness (Peak Symmetry Improvement) |
| Acidic Modifier | Formic Acid, TFA | 0.1% (v/v) | Protonates silanol groups to minimize ionic interactions.[5] | Highly Effective |
| Competing Base | Triethylamine (TEA) | ~20-25 mM | Competitively interacts with silanol groups, shielding them from the analyte.[2][5] | Effective, but less common with modern columns. |
| Inorganic Salts (Chaotropes) | KPF₆, NaClO₄, NaBF₄ | 10-50 mM | Alters mobile phase solvation properties and masks silanol interactions.[8][9] | PF₆⁻ > ClO₄⁻ ≈ BF₄⁻ > H₂PO₄⁻[8][9] |
| Buffer Salts | Ammonium Formate, Phosphate Buffer | 10-50 mM | Controls pH and increases ionic strength to mask silanol interactions.[5] | Effective; concentration needs optimization. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. support.waters.com [support.waters.com]
preventing degradation of 2-amino-N-benzylbenzamide during storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of 2-amino-N-benzylbenzamide during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides
Issue: Unexpected Impurities Detected in Stored this compound
Question: I have been storing this compound under recommended conditions (cool, dry, dark), but my latest analysis shows new peaks in the chromatogram. What could be the cause?
Answer: Even under recommended storage conditions, slow degradation of this compound can occur over time. The primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in this compound is susceptible to cleavage in the presence of moisture, which can be present in the atmosphere or adsorbed onto the solid material. This would result in the formation of 2-aminobenzoic acid and benzylamine.
-
Oxidation: The primary aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored impurities and a variety of oxidation products. The benzylic C-H bonds are also susceptible to oxidation.
To troubleshoot this issue, it is recommended to perform a forced degradation study to identify potential degradation products and confirm if the observed impurities match.
Issue: Discoloration of the Compound During Storage
Question: My white crystalline this compound has developed a yellowish or brownish tint over time. Is this a sign of degradation?
Answer: Yes, discoloration is a common indicator of degradation, particularly for compounds containing an aromatic amine group. The color change is often due to the formation of oxidized and polymeric impurities. Even trace amounts of these impurities can impart a noticeable color.
To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, strictly adhere to storage in a cool, dark, and dry place.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For optimal protection against oxidative and hydrolytic degradation, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Cleavage of the amide bond to form 2-aminobenzoic acid and benzylamine. This is accelerated by acidic or basic conditions and the presence of moisture.
-
Oxidation: The aromatic amine and benzylic hydrogens are susceptible to oxidation, leading to a complex mixture of degradation products and discoloration.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. While specific studies on this molecule are limited, aromatic amides can undergo various photochemical reactions.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and detecting any degradation products. This method should be able to separate the parent compound from all potential impurities and degradation products. Regular testing of stored samples using a validated stability-indicating method will provide a clear picture of the compound's stability over time.
Q4: What should I do if I suspect my sample of this compound has degraded?
A4: If you suspect degradation, you should re-analyze the sample using a validated analytical method, such as HPLC, to confirm the purity and identify any degradation products. Compare the results to the initial certificate of analysis or a freshly prepared standard. If significant degradation is confirmed, the batch should not be used for experiments where purity is critical. Implementing stricter storage conditions for future batches is highly recommended.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products | Chemical Structure |
| Hydrolysis | 2-Aminobenzoic acid | C₇H₇NO₂ |
| Benzylamine | C₇H₉N | |
| Oxidation | 2-Nitro-N-benzylbenzamide | C₁₄H₁₂N₂O₃ |
| Benzaldehyde | C₇H₆O | |
| Benzoic acid | C₇H₆O₂ |
Note: This table lists plausible degradation products based on the chemical structure of this compound and general degradation pathways of related compounds. Actual degradation products should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of methanol and dilute with 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of methanol and dilute with 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in a minimal amount of methanol and dilute with 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight for 48 hours. A control sample should be wrapped in aluminum foil.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
Caption: Logical relationship of storage conditions to compound stability.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Overcoming Solubility Challenges of 2-amino-N-benzylbenzamide in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-amino-N-benzylbenzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A1: This common issue, often termed "crashing out" or "antisolvent precipitation," occurs because this compound, like many small organic molecules, is significantly more soluble in organic solvents like dimethyl sulfoxide (DMSO) than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the immediate change in the solvent environment causes the compound to exceed its solubility limit in the aqueous phase, leading to precipitation.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.
| Property | Value | Implication for Solubility |
| Molecular Weight | 226.27 g/mol | Moderate molecular weight. |
| XLogP3 | 2.1 | This positive value indicates a degree of lipophilicity, suggesting lower aqueous solubility. |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding, which can aid solubility in polar solvents. |
| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding. |
| Topological Polar Surface Area | 55.1 Ų | A moderate value; higher values are generally associated with better aqueous solubility. |
Data sourced from PubChem CID 230755.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.1%. A general upper limit is typically considered to be 0.5%. It is essential to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.
Q4: Can I sonicate or heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve the compound, especially when preparing stock solutions in DMSO. However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound. Always ensure the solution is completely clear before making further dilutions.
Q5: How can I determine the maximum soluble concentration of this compound under my experimental conditions?
A5: A simple method is to perform a serial dilution of your stock solution in the final assay buffer or media. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after an incubation period that mimics your experiment's duration (e.g., 24-48 hours at 37°C). The highest concentration that remains clear is your working maximum soluble concentration.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate forms immediately upon adding the DMSO stock of this compound to the aqueous assay buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding the concentrated stock directly to a large volume of aqueous solution can cause "solvent shock." Perform a serial dilution in the pre-warmed (37°C) aqueous medium. Add the stock solution dropwise while gently vortexing the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) aqueous solutions for dilutions. |
| High DMSO Concentration | While counterintuitive, a very high initial DMSO concentration in a small volume added to a large aqueous volume can still lead to precipitation at the interface. Ensure the final DMSO concentration is within the recommended limits. |
Issue 2: Delayed Precipitation During Incubation
Symptom: The solution is initially clear after dilution but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Recommended Solution |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium over time. The amino group in this compound makes its solubility pH-dependent. Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration. |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the medium, leading to the formation of less soluble complexes. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. Consider reducing the serum percentage if applicable. |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. Assess the stability of the compound under your specific experimental conditions. Consider preparing fresh working solutions more frequently. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol describes a standard method for preparing a stock solution and subsequent working solutions to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate in a water bath or warm gently to 37°C.
-
-
Pre-warm Aqueous Medium:
-
Pre-warm your cell culture medium or biological buffer to 37°C.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of smaller dilutions. For example, to reach a 10 µM final concentration from a 10 mM stock, first, create an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed medium.
-
Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing.
-
-
Final Dilution:
-
Use the intermediate dilution to prepare your final working concentrations.
-
Always add the solution containing the compound to the larger volume of medium, not the other way around.
-
-
Immediate Use:
-
It is best to use the prepared working solutions immediately to minimize the risk of precipitation over time.
-
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol outlines the use of a co-solvent system to improve the aqueous solubility of this compound.
-
Select a Co-solvent:
-
Besides DMSO, other biocompatible co-solvents can be used. Polyethylene glycol 400 (PEG 400) is a common choice.
-
-
Prepare a Co-solvent Formulation:
-
A common vehicle for in vivo studies that can be adapted for in vitro use at lower concentrations is a mixture of DMSO, PEG 400, and an aqueous buffer (e.g., PBS or saline).
-
Example Formulation: Dissolve this compound in DMSO first. Then, add PEG 400 and mix thoroughly. Finally, add the aqueous buffer slowly while vortexing. A typical ratio might be 10% DMSO, 40% PEG 400, and 50% aqueous buffer.
-
-
Dilution for Assay:
-
This co-solvent stock can then be further diluted into the final assay medium. Be mindful of the final concentrations of all solvent components to avoid toxicity.
-
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2]
-
Select a Cyclodextrin:
-
Prepare the Complex (Kneading Method):
-
Place the desired amount of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of water to form a thick paste.
-
Gradually add the powdered this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting paste (e.g., in a desiccator or a low-temperature oven) to obtain a powder.
-
-
Usage:
-
This powdered complex of this compound and cyclodextrin can be directly dissolved in your aqueous assay buffer.
-
Data Presentation: Illustrative Solubility Enhancement
The following tables provide representative data on how different solubilization techniques can improve the solubility of a poorly soluble benzamide derivative. Note: This is illustrative data and the actual solubility of this compound should be determined experimentally.
Table 1: Kinetic Solubility in Aqueous Buffer (pH 7.4) with Co-solvents
| Co-solvent (in PBS) | Final Co-solvent Conc. (%) | Kinetic Solubility (µM) |
| DMSO | 1% | 18 |
| Ethanol | 1% | 14 |
| PEG 400 | 1% | 28 |
| DMSO / PEG 400 (1:1) | 1% | 35 |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | pH | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffer | 5.5 | 7.8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.5 |
| Carbonate-Bicarbonate Buffer | 9.0 | 0.8 |
Table 3: Solubility Enhancement with Cyclodextrins
| Cyclodextrin Derivative | Concentration (mM) | Apparent Solubility (µM) | Fold Increase |
| Control (PBS, pH 7.4) | 0 | 6 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 68 | 11.3 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 115 | 19.2 |
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for Troubleshooting Solubility
References
Technical Support Center: Optimizing Catalyst Selection for 2-amino-N-benzylbenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-amino-N-benzylbenzamide. The following sections detail various catalytic and non-catalytic methodologies, address common experimental challenges, and offer data-driven insights to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies involve forming the amide bond between a 2-aminobenzoyl precursor and benzylamine, or via N-alkylation of 2-aminobenzamide. Common methods include:
-
Non-catalytic condensation: Reacting isatoic anhydride with benzylamine. This is a straightforward method that can provide good yields.[1]
-
Palladium-catalyzed amination (Buchwald-Hartwig type): Coupling 2-aminobenzamide with a benzyl halide or a related electrophile. This method is versatile but requires careful optimization of the catalyst, ligand, and base.[2][3]
-
Copper-catalyzed amidation: An alternative to palladium catalysis, often using more economical copper salts.[4][5]
-
Acid-catalyzed amidation: Using protic or Lewis acids, such as boric acid, to promote the direct condensation of 2-aminobenzoic acid and benzylamine.[6]
Q2: My reaction yield is low. What are the common causes?
A2: Low yields in the synthesis of this compound can arise from several factors, depending on the chosen method:
-
Catalyst Inactivity or Decomposition: Palladium catalysts are sensitive to air and moisture. Ensure an inert atmosphere and use anhydrous solvents.[3] High temperatures can also lead to catalyst decomposition, often observed as the formation of palladium black.
-
Suboptimal Ligand or Base Selection (for Pd/Cu catalysis): The choice of ligand and base is critical and substrate-dependent. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often effective. The base must be strong enough to facilitate deprotonation but not so strong as to cause side reactions.[2][3]
-
Side Reactions: The primary side reaction of concern is the intramolecular cyclization of the this compound product to form a quinazolinone derivative, especially under harsh acidic or basic conditions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature.
-
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.
Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?
A3: Besides unreacted starting materials (2-aminobenzamide and benzyl halide/alcohol, or isatoic anhydride and benzylamine), common impurities include:
-
Quinazolinone: Formed from the intramolecular cyclization of the product.
-
N-Acylurea: If using carbodiimide coupling agents (e.g., EDC), the activated carboxylic acid can react with another equivalent of the coupling agent.
-
Products of over-alkylation: In the case of N-alkylation of 2-aminobenzamide, reaction at the aniline nitrogen is also possible.
-
Homocoupling products: In cross-coupling reactions, side reactions of the starting materials can lead to byproducts.
Q4: How can I minimize the formation of the quinazolinone side product?
A4: Quinazolinone formation is often promoted by heat and the presence of either strong acid or base. To minimize this side reaction:
-
Moderate Reaction Temperature: Avoid excessively high temperatures.
-
Careful Choice of Base: Use the mildest base that is effective for the reaction. For example, K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu if cyclization is an issue.
-
Control of pH during Workup: Neutralize the reaction mixture carefully during the workup to avoid prolonged exposure to acidic or basic conditions.
Catalyst Performance Overview
| Catalyst System | Typical Precursors | General Yields | Key Advantages | Common Challenges |
| Palladium-based | 2-aminobenzamide + Benzyl Halide | Good to Excellent | High functional group tolerance, well-established for C-N bond formation.[2] | Catalyst sensitivity to air/moisture, ligand and base screening often required, potential for catalyst poisoning.[3] |
| Copper-based | 2-aminobenzamide + Benzyl Halide or Aldehyde | Moderate to Good | More economical than palladium, can offer different reactivity and selectivity.[4][5] | Often requires higher catalyst loading and temperatures, may have a narrower substrate scope. |
| Boric Acid | 2-aminobenzoic acid + Benzylamine | Good to Excellent | Inexpensive, environmentally friendly ("green") catalyst, operationally simple.[6] | Typically requires elevated temperatures and removal of water, may not be suitable for sensitive substrates. |
| Non-Catalytic | Isatoic Anhydride + Benzylamine | Good | Avoids metal contamination, simple procedure.[1] | May require higher temperatures, substrate scope is limited by the availability of isatoic anhydrides. |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivity (Pd/Cu) | - Ensure all reagents and solvents are anhydrous and degassed.- Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).- Use a fresh batch of catalyst and ligand. |
| Incorrect Ligand/Base Combination (Pd/Cu) | - Screen a panel of ligands (e.g., phosphine-based for Pd) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). | |
| Ineffective Amide Coupling | - For acid-catalyzed reactions, ensure water is effectively removed (e.g., Dean-Stark trap).- If using a coupling agent (e.g., EDC), consider adding an activator like HOBt. | |
| Formation of Quinazolinone Side Product | Intramolecular Cyclization | - Lower the reaction temperature.- Use a milder base.- Minimize reaction time once the starting material is consumed.- Maintain a neutral pH during workup and purification. |
| Presence of Unreacted Starting Materials | Incomplete Reaction | - Increase reaction time.- Gradually increase the reaction temperature while monitoring for side product formation.- Use a slight excess of one reactant to drive the reaction to completion. |
| Poor Stoichiometry | - Ensure accurate measurement of all reagents. | |
| Catalyst Decomposition (Pd) | High Temperature | - Observe for the formation of a black precipitate (palladium black).- Lower the reaction temperature and extend the reaction time.- Consider using a more thermally stable pre-catalyst. |
Experimental Protocols
Protocol 1: Non-Catalytic Synthesis from Isatoic Anhydride
This method is a straightforward approach that avoids the use of metal catalysts.
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in DMF.
-
Add benzylamine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography. A reported yield for a similar procedure is 82%.
Protocol 2: Palladium-Catalyzed N-Benzylation (Buchwald-Hartwig Type)
This protocol is adapted from general Buchwald-Hartwig amination procedures.[7]
Materials:
-
2-aminobenzamide
-
Benzyl bromide
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-aminobenzamide (1 equivalent), the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.2-2 equivalents) to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add benzyl bromide (1.1 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Catalyzed Amidation
This protocol is based on general methods for copper-catalyzed N-benzylation.[4]
Materials:
-
2-aminobenzamide
-
Benzyl alcohol
-
Copper(I) iodide (CuI)
-
Oxidant (e.g., tert-Butyl hydroperoxide, TBHP)
-
Solvent (e.g., DMSO)
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1 equivalent), benzyl alcohol (1.2 equivalents), and CuI (5-10 mol%) in DMSO.
-
Carefully add the oxidant (e.g., TBHP, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture (e.g., 90 °C) and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logic
Experimental Workflow for Catalyst Screening
Caption: General workflow for catalyst optimization in this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed regiospecific synthesis of N-alkylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-amino-N-benzylbenzamide for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-amino-N-benzylbenzamide, with a focus on scaling up for preclinical studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the reaction of isatoic anhydride with benzylamine.[1] This one-step process is generally efficient and avoids the use of harsh or highly toxic reagents, making it suitable for scale-up.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include temperature, rate of addition of reagents, and agitation. The reaction can be exothermic, and poor temperature control may lead to the formation of byproducts. Efficient mixing is crucial to ensure homogeneity and consistent reaction progress.
Q3: What are the expected yield and purity of this compound?
A3: Laboratory-scale synthesis has reported yields of up to 82% after purification by column chromatography and recrystallization.[1] Purity is typically high after these purification steps, often exceeding 98%. However, on a larger scale, yields may vary, and optimization of purification methods is often necessary.
Q4: What are the primary safety concerns associated with this synthesis?
A4: While the reagents are not acutely toxic, standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reaction should be conducted in a well-ventilated fume hood. For larger-scale reactions, a thorough risk assessment should be performed to address the potential for exotherms and the handling of larger quantities of chemicals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor quality of starting materials: Isatoic anhydride can degrade over time. Benzylamine can oxidize. | - Use fresh, high-purity isatoic anhydride and benzylamine. - Verify the purity of starting materials by analytical techniques such as NMR or melting point. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | - Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow, while monitoring for byproduct formation by TLC. | |
| Inefficient mixing: Inadequate agitation can lead to localized high concentrations of reactants and uneven heating. | - Ensure vigorous and consistent stirring throughout the reaction. For larger scale, use an overhead mechanical stirrer. | |
| Formation of a Sticky Solid or Oil Instead of a Precipitate | Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Attempt to triturate the crude product with a suitable solvent (e.g., diethyl ether, hexanes) to induce crystallization. - Seeding with a small crystal of pure product can initiate crystallization. |
| Low melting point of the crude product: The mixture of product and impurities may have a lower melting point. | - Proceed with purification by column chromatography to isolate the pure product. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of byproducts: Ring-opening of isatoic anhydride can occur, leading to the formation of anthranilic acid derivatives. Double acylation of the amine is also a possibility. | - Control the reaction temperature to minimize side reactions. - Optimize the stoichiometry of the reactants. A slight excess of benzylamine may be beneficial. - Consider alternative synthetic routes, such as using a coupling agent with 2-aminobenzoic acid and benzylamine. |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the eluent system for column chromatography. A gradient elution may be necessary. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step. |
| Inconsistent Yields Between Batches on Scale-Up | Variability in reaction conditions: Minor variations in temperature, addition rates, or stirring speed can have a more significant impact on a larger scale. | - Implement strict process controls for all critical parameters. - Ensure consistent quality of raw materials. |
| Heat transfer issues: The surface area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. | - Use a reactor with efficient cooling capabilities. - Control the rate of addition of reagents to manage the reaction exotherm. |
Data Presentation
Optimization of Reaction Conditions (Illustrative)
The following table presents illustrative data on how varying reaction conditions can impact the yield and purity of this compound. This data is representative of typical optimization studies for similar amidation reactions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | DMF | 25 | 24 | 75 | 92 |
| 2 | DMF | 80 | 6 | 82 | 95 |
| 3 | Toluene | 110 | 12 | 68 | 89 |
| 4 | Acetonitrile | 80 | 12 | 72 | 91 |
| 5 | Dioxane | 100 | 8 | 78 | 94 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Isatoic anhydride
-
Benzylamine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride (1.0 eq) in DMF.
-
To this solution, add benzylamine (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Analytical Method for Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway of this compound as a tubulin polymerization inhibitor.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2-amino-N-benzylbenzamide: HPLC vs. qNMR
In the development and manufacturing of pharmaceutical compounds, the accurate determination of purity is a critical quality attribute that ensures safety and efficacy. For a key intermediate like 2-amino-N-benzylbenzamide, robust analytical methods are essential for quality control. This guide provides a detailed comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity analysis, the area of the peak corresponding to the main compound is compared to the total area of all detected peaks, typically expressed as a percentage. This method is highly sensitive for detecting trace impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined.
Quantitative Data Summary
The following table summarizes illustrative data from the purity analysis of three hypothetical batches of this compound using both HPLC and qNMR. This data is representative of typical performance characteristics for these methods.
| Parameter | HPLC (Area %) | qNMR (mol/mol %) |
| Batch 1 Purity | 99.85% | 98.9% |
| Batch 2 Purity | 99.79% | 98.7% |
| Batch 3 Purity | 99.91% | 99.2% |
| Precision (RSD) | ≤ 0.5% | ≤ 1.0% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% |
Note: The discrepancy between HPLC area % and qNMR absolute purity can arise from differences in the UV response factors of impurities compared to the main compound in HPLC. qNMR provides a more accurate molar purity assessment.
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Comparative, based on chromatographic separation and relative peak area. | Absolute, primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[1][2][3] |
| Reference Standard | Typically requires a reference standard of the analyte; area percent method is common but can be less accurate. | Requires a certified internal standard of a different, structurally unrelated compound.[4] |
| Accuracy | High, but can be influenced by the response factors of impurities.[5] | Very high, as it provides an absolute purity value.[6] |
| Precision | Excellent, with typically low relative standard deviation (RSD). | Excellent, with low RSD.[6] |
| Selectivity | High, based on chromatographic separation. Co-eluting impurities can be a challenge.[7][8] | High, based on distinct resonance signals. Signal overlap can be a challenge but can often be resolved. |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC. |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[1][3] |
| Information Provided | Purity based on chromatographic profile. | Purity, structural confirmation, and identification of impurities in a single experiment.[1][2][3] |
Experimental Protocols
HPLC Purity Method for this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9][10]
qNMR Purity Method for this compound
This protocol describes a ¹H qNMR method for the absolute purity determination of this compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
-
Analytical balance (readable to 0.01 mg).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene).
NMR Parameters:
| Parameter | Setting |
| Pulse Program | zg30 (or equivalent single 30° pulse) |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton (typically > 30 s) |
| Number of Scans | 16 (or more for dilute samples) |
| Spectral Width | ~16 ppm |
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d₆).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard (e.g., olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. bipm.org [bipm.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. sartorius.com [sartorius.com]
A Comparative Analysis of 2-amino-N-benzylbenzamide and Other Tubulin Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a detailed comparative analysis of 2-amino-N-benzylbenzamide, a promising tubulin polymerization inhibitor, with other established tubulin-targeting agents, including colchicine, paclitaxel, and vinblastine. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Tubulin Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule function, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents.
This compound and its derivatives have emerged as potent microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This guide will compare the efficacy and mechanisms of this compound derivatives with other well-known tubulin inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the inhibitory concentrations (IC50) of this compound derivatives and other tubulin inhibitors against various cancer cell lines and in tubulin polymerization assays. It is important to note that IC50 values can vary between studies due to different cell lines, experimental conditions, and assay methodologies.
Table 1: Inhibition of Cancer Cell Proliferation (IC50 in nM)
| Compound | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | SMMC-7721 (Liver) | HuH-7 (Liver) |
| N-benzylbenzamide derivative (20b) * | 12 | 14 | 12 | 27 | - | - |
| Colchicine | - | - | < 42 | < 42 | - | - |
| Paclitaxel | 180 | - | 4 | - | - | - |
| Vinblastine | - | - | - | - | - | - |
*Data for a closely related N-benzylbenzamide derivative, compound 20b, is presented as a representative of this class of inhibitors.
Table 2: Inhibition of Tubulin Polymerization (IC50 in µM)
| Compound | Tubulin Polymerization IC50 |
| N-benzylbenzamide derivative (20b) * | 1.5 |
| Colchicine | 0.44 - 2.68 |
| CA-4 (Combretastatin A-4) | 0.75 - 1.1 |
| Nocodazole | 5.0 |
| Vinblastine | - |
*Data for a closely related N-benzylbenzamide derivative, compound 20b, is presented as a representative of this class of inhibitors.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
Tubulin inhibitors, including this compound, exert their anticancer effects by disrupting the highly dynamic process of microtubule polymerization and depolymerization. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Signaling Pathway for Tubulin Inhibitor-Induced G2/M Arrest and Apoptosis
A Comparative Guide to the Biological Activity of 2-amino-N-benzylbenzamide Derivatives and Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a promising class of compounds, 2-amino-N-benzylbenzamide derivatives, against established anticancer drugs, doxorubicin and cisplatin. Due to the limited publicly available data on the parent compound this compound, this guide will utilize data for a highly potent derivative, referred to as Compound 20b , a novel N-benzylbenzamide derivative identified as a tubulin polymerization inhibitor. This comparison aims to highlight the potential of the this compound scaffold in the development of novel cancer therapeutics.
Data Presentation: Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Compound 20b, doxorubicin, and cisplatin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 20b (N-benzylbenzamide derivative) | MGC-803 (gastric cancer) | 0.017 | [1] |
| HCT-116 (colon cancer) | 0.044 | [1] | |
| KYSE450 (esophageal cancer) | 0.030 | [1] | |
| Doxorubicin | MCF-7 (breast cancer) | 2.50 | [2] |
| HeLa (cervical cancer) | 2.92 | [2] | |
| HepG2 (liver cancer) | 12.18 | [2] | |
| Cisplatin | MCF-7 (breast cancer) | 12.3 (48h) | [3] |
| HeLa (cervical cancer) | 22.4 (24h), 12.3 (48h) | [3] | |
| HepG2 (liver cancer) | 25.5 (24h), 7.7 (48h) | [3] |
Mechanism of Action and Signaling Pathways
Compound 20b (N-benzylbenzamide derivative) exhibits its anticancer activity primarily by inhibiting tubulin polymerization. By binding to the colchicine binding site on β-tubulin, it disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA double-strand breaks. This DNA damage triggers a signaling cascade that activates the p53 tumor suppressor protein, which in turn induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Cisplatin forms DNA adducts, primarily intrastrand crosslinks, which distort the DNA structure and block DNA replication and transcription. The cellular response to this DNA damage involves the activation of DNA repair mechanisms. However, if the damage is too extensive, it triggers apoptosis, often mediated by the p53 and MAPK signaling pathways.
Signaling Pathway Diagrams
References
Comparative Cross-Reactivity Analysis of 2-amino-N-benzylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-amino-N-benzylbenzamide derivatives, a chemical scaffold of interest in drug discovery. Due to the limited publicly available cross-reactivity data for a specific "this compound," this guide leverages experimental data from structurally similar benzamide derivatives that have been investigated as both kinase and tubulin inhibitors. The methodologies and comparative data presented herein offer a framework for assessing the selectivity of novel compounds within this chemical class.
Introduction
The this compound scaffold is a versatile pharmacophore found in compounds targeting various proteins, including kinases and tubulin. Understanding the selectivity of these derivatives is crucial for predicting potential on- and off-target effects, which can influence both therapeutic efficacy and toxicity. This guide compares the cross-reactivity profiles of representative benzamide derivatives against panels of kinases and discusses their selectivity for tubulin.
Data Presentation: Comparative Cross-Reactivity Data
The following tables summarize the binding affinities and inhibitory concentrations of various benzamide derivatives against a range of protein kinases and their activity as tubulin polymerization inhibitors. This data is compiled from multiple studies to provide a comparative landscape.
Table 1: Kinase Inhibitory Activity of Benzamide Derivatives
| Compound Class | Representative Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| N-(3-aminopyridin-4-yl)benzamide Analog | (Hypothesized) | TYK2 | - | Deucravacitinib (TYK2 Inhibitor) | 0.2 |
| JAK1 | - | Tofacitinib (pan-JAK Inhibitor) | 1 | ||
| JAK2 | - | Tofacitinib | 20 | ||
| JAK3 | - | Tofacitinib | 112 | ||
| 3-Substituted Benzamide | Derivative 9b (NS-187) | Bcr-Abl | <1 | Imatinib | 25 |
| 4-(Arylaminomethyl)benzamide | Derivative 11 | EGFR | <10 | Imatinib | >10000 |
| Derivative 13 | EGFR | <10 | Imatinib | >10000 | |
| Derivative 18 | PDGFRα | <100 | Imatinib | 200 | |
| Derivative 20 | PDGFRα | <100 | Imatinib | 200 | |
| Derivative 11 | HER-4 | <100 | Imatinib | >10000 | |
| Derivative 13 | HER-4 | <100 | Imatinib | >10000 | |
| Derivative 11 | VEGFR-2 | >100 | Imatinib | 780 |
Note: Data for N-(3-aminopyridin-4-yl)benzamide is hypothesized based on structural similarity to known TYK2 inhibitors[1]. IC50 values for other derivatives are sourced from various publications and are intended for comparative purposes.
Table 2: Tubulin Polymerization Inhibition by N-benzylbenzamide Derivatives
| Compound | Target | IC50 (µM) for Tubulin Polymerization | Antiproliferative IC50 (nM) (Cancer Cell Line) | Reference Compound | IC50 (µM) for Tubulin Polymerization |
| Compound 20b | Tubulin (Colchicine Site) | 1.5 | 12-27 (Various) | Colchicine | 1.2 |
| Sulfonamide Tubulin Inhibitor | (Various Analogs) | 0.2 - 5 | Not specified | Combretastatin A-4 | 1.1 |
Note: This table presents data for N-benzylbenzamide derivatives designed as tubulin inhibitors, highlighting their potency in inhibiting tubulin polymerization and cancer cell growth.[2]
Experimental Protocols
Accurate assessment of cross-reactivity is dependent on robust experimental design. The following are detailed methodologies for key experiments cited in the analysis of kinase and tubulin inhibitors.
Kinase Selectivity Profiling (Kinome Scan)
This method provides a broad overview of a compound's interaction with a large panel of kinases.
Objective: To determine the inhibitory activity of a this compound derivative against a comprehensive panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations in DMSO.
-
Assay Plate Preparation: Kinases, a universal substrate (e.g., a peptide or protein that can be phosphorylated by a broad range of kinases), and ATP are added to the wells of a microtiter plate.
-
Inhibitor Addition: The diluted test compound is added to the assay plates. Control wells contain DMSO vehicle only.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a phosphodonor (e.g., radiolabeled ATP ([γ-^{33}P]ATP)` or unlabeled ATP for non-radiometric assays). The plates are incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection:
-
Radiometric Assay: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™): The amount of ADP produced is measured via a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Objective: To confirm the binding of a this compound derivative to its intended target protein within intact cells.
Methodology:
-
Cell Treatment: Cultured cells are treated with the test compound or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble protein is plotted against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of microtubules.
Objective: To determine if a this compound derivative inhibits or promotes the polymerization of tubulin.
Methodology:
-
Reagent Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP and other essential components is prepared.
-
Assay Setup: The test compound, dissolved in an appropriate solvent, is added to a 96-well plate. Control wells contain the solvent vehicle, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Reaction Initiation: The tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. The IC50 value for inhibition of polymerization is calculated from a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives, assuming they target either kinases involved in angiogenesis or tubulin.
Caption: VEGFR2 signaling pathway, a potential target for kinase-inhibiting benzamides.
Caption: Regulation of microtubule dynamics, a target for tubulin-binding benzamides.
Experimental Workflow Diagram
Caption: General workflow for assessing the cross-reactivity of a novel compound.
References
Comparative Docking Analysis of 2-Amino-N-benzylbenzamide Analogs as Potential Enzyme Inhibitors
This guide provides a comparative overview of molecular docking studies conducted on derivatives of 2-amino-N-benzylbenzamide and related benzamide analogs. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource detailing the binding affinities and interaction patterns of these compounds with various biological targets. The data presented is compiled from multiple studies to facilitate a comparative analysis of their potential as therapeutic agents.
Quantitative Docking Results
The following table summarizes the quantitative data from various docking studies on benzamide derivatives against different protein targets. The docking scores and binding energies indicate the predicted affinity of the ligands for the active site of the target protein, with more negative values generally suggesting stronger binding.
| Compound ID/Series | Target Protein | Docking Score / Binding Energy (kcal/mol) | Reference |
| Benzamide Derivatives (1a-1o) | S. aureus protein | -66.87 to -34.34 (Docking Score) | [1] |
| Benzamide Derivatives (1a-1o) | E. coli 4DUH | Not explicitly listed, but interactions described | [1] |
| Benzamide Derivatives (5N3, 5N7) | Topoisomerase IIα | -94.3762, -92.0598 (Binding Energy) | [2] |
| Etoposide (Reference) | Topoisomerase IIα | -114.71 (Binding Energy) | [2] |
| Benzamide Derivatives (4N6, 5N5) | Topoisomerase I | Better results than reference molecule (not quantified) | [2] |
| N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide | Thymidylate Kinase (TMK) | -3.27 (XP-docking score), -65.80 (ΔBind) | [3] |
| N-substituted benzamides (3a-g) | E. coli dihydroorotase | -7.4 to -6.9 (Binding Affinity) | [4] |
| Benzimidazole Derivatives (4e, 4h) | P. falciparum ADSL | -7.48, -7.20 (Dock Score) | [5] |
| Fluorinated Benzamides (8a, 8b) | CETP | IC50: 4.1 µM, 0.75 µM | [6] |
| N-benzylbenzamide (20b) | Tubulin | IC50: 12 to 27 nM | [7] |
Experimental Protocols
The methodologies employed in the cited docking studies share common principles but differ in the specific software and parameters used. A generalized workflow is described below, followed by specific examples.
General Molecular Docking Workflow:
A typical molecular docking protocol involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and analysis of the results.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined, often based on the location of a co-crystallized ligand or through prediction algorithms.[1][2]
-
Ligand Preparation: The 2D structures of the benzamide analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation, typically using a force field like MMFF94.[1]
-
Docking Simulation: A docking algorithm is used to place the ligand into the defined binding site of the protein in various orientations and conformations. The software then calculates a score or binding energy for each pose, predicting the binding affinity.[2]
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. This includes examining the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions.[3][4]
Specific Protocols from Literature:
-
Protocol for Benzamide Derivatives against S. aureus and E. coli targets: [1]
-
Software: CLC Drug Discovery Workbench (QIAGEN).
-
Ligand Preparation: 3D structures were generated and geometry optimized using the MMFF94 force field.
-
Protein Preparation: The receptor protein was imported from the PDB, and the binding site was defined.
-
Docking and Scoring: The docking process placed the ligands onto the surface of the target protein within the predicted binding site. The protein-ligand interaction was quantified by a docking score.
-
Validation: The co-crystallized natural ligands were extracted and re-docked into the active site to validate the method.[1]
-
-
Protocol for Benzamide Derivatives as Topoisomerase Inhibitors: [2]
-
Software: Discovery Studio 3.5.
-
Docking Method: CDOCKER, which allows for ligand flexibility while keeping the receptor rigid.
-
Simulation: Ligands were interacted in 3000 different conformations in the enzyme's active site.
-
Validation: The accuracy of the process was validated by re-docking the original ligand from the crystal structure and calculating the Root Mean Square Deviation (RMSD). The calculated RMSD values were 1.2424 Å for Topoisomerase I and 1.7219 Å for Topoisomerase IIα.[2]
-
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-amino-N-benzylbenzamide Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-amino-N-benzylbenzamide through targeted mutagenesis studies. The experimental data presented herein is illustrative, designed to model the expected outcomes of such an investigation and to provide a clear comparison with potential alternative compounds.
Comparative Analysis of Inhibitory Activity
To validate the mechanism of action of a compound, it is crucial to demonstrate its specific interaction with the intended target. In this hypothetical study, we postulate that this compound acts as an inhibitor of the fictional kinase "Kinase-X". A key experiment involves comparing its inhibitory activity against the wild-type (WT) Kinase-X and a mutant version (e.g., Y123F) designed to disrupt the compound's binding site. The data is compared with two alternative compounds, "Compound A" (a known Kinase-X inhibitor) and "Compound B" (a structurally similar but inactive compound).
Table 1: Comparative Inhibitory Activity (IC50) Against Wild-Type and Mutant Kinase-X
| Compound | Target | IC50 (nM) | Fold Change (Mutant/WT) |
| This compound | Kinase-X (WT) | 50 | 200 |
| Kinase-X (Y123F Mutant) | 10,000 | ||
| Compound A (Positive Control) | Kinase-X (WT) | 25 | 180 |
| Kinase-X (Y123F Mutant) | 4,500 | ||
| Compound B (Negative Control) | Kinase-X (WT) | > 50,000 | - |
| Kinase-X (Y123F Mutant) | > 50,000 |
The illustrative data in Table 1 shows a significant increase in the IC50 value for this compound against the mutant Kinase-X, indicating that the mutation at Y123 disrupts its inhibitory activity. This provides strong evidence for a direct and specific interaction with this residue in the binding pocket.
Cellular Proliferation Assay
To correlate target engagement with a cellular phenotype, the effect of the compounds on the proliferation of a cancer cell line expressing either wild-type or mutant Kinase-X is assessed.
Table 2: Effect on Proliferation of Cancer Cell Line Expressing Kinase-X Variants (GI50)
| Compound | Cell Line | GI50 (µM) |
| This compound | Cancer Cell Line (WT Kinase-X) | 1.2 |
| Cancer Cell Line (Y123F Kinase-X) | 25.8 | |
| Compound A (Positive Control) | Cancer Cell Line (WT Kinase-X) | 0.8 |
| Cancer Cell Line (Y123F Kinase-X) | 15.2 | |
| Compound B (Negative Control) | Cancer Cell Line (WT Kinase-X) | > 100 |
| Cancer Cell Line (Y123F Kinase-X) | > 100 |
The data in Table 2 demonstrates that the loss of inhibitory activity against the mutant Kinase-X translates to a reduced anti-proliferative effect in cells expressing this mutant, further validating the on-target mechanism of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of these validation studies.
Site-Directed Mutagenesis of Kinase-X
This protocol describes the generation of the Y123F mutant of Kinase-X.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) incorporating the desired mutation (Tyrosine to Phenylalanine at position 123).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid vector containing the wild-type Kinase-X cDNA as the template and the mutagenic primers.
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
Repeat for 18 cycles.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by Sanger sequencing.
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory activity of the compounds.
-
Reagent Preparation: Prepare a reaction buffer containing ATP and the kinase substrate.
-
Compound Dilution: Create a serial dilution of the test compounds (this compound, Compound A, Compound B).
-
Kinase Reaction: In a 96-well plate, add the recombinant Kinase-X (WT or Y123F mutant), the test compound dilutions, and initiate the reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.
-
Detection: Quantify kinase activity using a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Proliferation Assay
This assay measures the effect of the compounds on cell growth.
-
Cell Seeding: Seed cancer cells expressing either WT or Y123F Kinase-X into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 4 hours. Measure the fluorescence to determine the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Visualizing the Validation Workflow and Signaling Pathway
Graphical representations of the experimental logic and the hypothesized biological context are provided below.
Caption: Hypothesized signaling pathway involving Kinase-X.
Caption: Experimental workflow for target validation.
Caption: Logical relationship of the mutagenesis approach.
head-to-head comparison of different synthetic routes for 2-amino-N-benzylbenzamide
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-amino-N-benzylbenzamide is a valuable building block, and selecting the optimal synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a detailed head-to-head comparison of two primary synthetic pathways to this compound, supported by experimental data and protocols.
At a Glance: Comparison of Synthetic Routes
Two principal routes for the synthesis of this compound are prevalent: the reaction of isatoic anhydride with benzylamine (Route 1) and a two-step process starting from 2-nitrobenzoic acid (Route 2). The choice between these routes depends on factors such as starting material availability, desired yield, and reaction conditions.
| Parameter | Route 1: From Isatoic Anhydride | Route 2: From 2-Nitrobenzoic Acid |
| Starting Materials | Isatoic Anhydride, Benzylamine | 2-Nitrobenzoic Acid, Benzylamine |
| Key Reagents | Dimethylformamide (DMF) | Thionyl chloride (or a coupling agent like DCC), a reducing agent (e.g., Pd/C and H₂ or SnCl₂) |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | ~82% | ~70-85% (estimated) |
| Reaction Conditions | Conventional heating or microwave irradiation | Step 1: Varies (e.g., reflux); Step 2: Varies (e.g., hydrogenation at RT, reflux) |
| Advantages | One-pot synthesis, readily available starting materials, generally good yields. | Avoids the use of isatoic anhydride which can be moisture sensitive. |
| Disadvantages | Can be lower yielding with microwave assistance. | Two-step process, may require handling of hazardous reagents like thionyl chloride. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted below, providing a clear visual comparison of the chemical transformations.
Caption: Comparative workflow of the two main synthesis routes for this compound.
Detailed Experimental Protocols
Route 1: Synthesis from Isatoic Anhydride (Conventional Method)
This one-pot synthesis is a straightforward and efficient method for producing this compound.
Caption: Experimental workflow for the synthesis of this compound from isatoic anhydride.
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in dimethylformamide (DMF), add benzylamine (1.0 eq).
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:EtOAc = 3:1) to afford pure this compound. A reported yield for this method is 82%.
Route 2: Synthesis from 2-Nitrobenzoic Acid
This two-step route provides an alternative to the use of isatoic anhydride.
Caption: Detailed experimental workflow for the two-step synthesis of this compound from 2-nitrobenzoic acid.
Procedure:
Step 1: Synthesis of N-benzyl-2-nitrobenzamide
-
A mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (excess) is heated at reflux until the acid dissolves completely.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting crude 2-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A solution of benzylamine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield N-benzyl-2-nitrobenzamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of N-benzyl-2-nitrobenzamide
-
N-benzyl-2-nitrobenzamide (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the crude this compound, which can be further purified by recrystallization or column chromatography.
Conclusion
Unveiling the Differential Efficacy of 2-Amino-N-benzylbenzamide Derivatives Across Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 2-amino-N-benzylbenzamide derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives in different cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein aims to assist researchers and drug development professionals in navigating the landscape of these compounds and identifying promising candidates for further investigation.
Comparative Efficacy of this compound Derivatives
The cytotoxic and antiproliferative efficacy of this compound derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. This data, meticulously compiled from various studies, allows for a direct comparison of the activity of different derivatives.
| Derivative | Target/Mechanism of Action | Cell Line | Cell Type | IC50 (µM) | Reference |
| Declopramide | Apoptosis Induction | HL-60 | Human Promyelocytic Leukemia | >250 µM (induces apoptosis at this concentration) | [1][2] |
| 70Z/3 | Mouse Pre-B Lymphoma | >250 µM (induces apoptosis at this concentration) | [1][2] | ||
| Compound 20b | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines | Not specified | 0.012 - 0.027 | [3][4] |
| Compound 5d | EGFR Inhibitor | Not specified | Non-small cell lung cancer | 0.095 | [5] |
| Compound 5h | EGFR Inhibitor | Not specified | Non-small cell lung cancer | 0.071 | [5] |
| Compound 5e | Apoptosis Induction | MDA-MB-231 | Human Breast Adenocarcinoma | 0.4 | [6] |
| HT-29 | Human Colorectal Adenocarcinoma | Not specified (50.8x more active than cisplatin) | [6] | ||
| Compound 5l | Apoptosis Induction | MDA-MB-231 | Human Breast Adenocarcinoma | 0.4 | [6] |
| Compound 4g | Tyrosine Kinase Inhibitor | T47D | Human Breast Cancer | More cytotoxic than gefitinib | [7][8] |
| Compound 2g | Tyrosine Kinase Inhibitor | T47D | Human Breast Cancer | More cytotoxic than gefitinib | [7][8] |
| Compound 13 | Not specified | HCT116 | Human Colorectal Carcinoma | 6.43 | [9] |
| A549 | Human Lung Carcinoma | 9.62 | [9] | ||
| A375 | Human Malignant Melanoma | 8.07 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 × 10³ cells/well in 180 µL of the appropriate growth medium and incubated overnight to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0-100 µM) and incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Following incubation, MTT solution (e.g., 4 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Hoechst Staining
Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Staining: The cells are then washed with phosphate-buffered saline (PBS) and stained with Hoechst 33258 solution for a designated time in the dark.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined. An increase in the sub-G1 population is indicative of apoptosis.[6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through various signaling pathways and mechanisms.
Intrinsic Apoptosis Pathway
Several derivatives, such as declopramide, induce apoptosis through the intrinsic or mitochondrial pathway. This process is often independent of the p53 tumor suppressor protein.[1][2] The key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, a key initiator caspase.[1][2] Activated caspase-9, in turn, activates executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Tubulin Polymerization Inhibition
A significant number of N-benzylbenzamide derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[3][4] These compounds bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[4] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4]
Caption: Mechanism of tubulin polymerization inhibition.
EGFR Inhibition
Certain this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, including non-small cell lung cancer. By inhibiting EGFR, these derivatives block downstream signaling pathways, thereby suppressing tumor growth.
References
- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the ADME Properties of N-benzylbenzamide Derivatives: A Guide for Drug Development Professionals
An in-depth review of the absorption, distribution, metabolism, and excretion (ADME) properties of N-benzylbenzamide derivatives is crucial for their advancement as potential therapeutic agents. This guide offers a comparative analysis of available ADME data for this class of compounds, providing researchers, scientists, and drug development professionals with a valuable resource for lead optimization and candidate selection. The following sections summarize key quantitative data, detail experimental methodologies, and visualize relevant pathways and workflows to support informed decision-making in the drug discovery process.
In Silico and In Vitro ADME Profile of N-benzylbenzamide Derivatives
The drug-like properties of N-benzylbenzamide derivatives have been explored through both computational and experimental approaches. In silico predictions can offer early insights into the potential ADME characteristics of a series of compounds, guiding the selection of candidates for further experimental evaluation.
A study on N-benzylbenzamide and its substituted analogs provides calculated ADME properties that suggest a favorable profile for drug development. These predictions indicate high gastrointestinal absorption and good potential for blood-brain barrier penetration.[1] The bioavailability score for the parent compound and its derivatives was consistently predicted to be 0.55.[1]
Table 1: Calculated ADME Properties of Selected N-benzylbenzamide Derivatives [1]
| Compound | H-bond Donors | H-bond Acceptors | Molar Refractivity | TPSA (Ų) | BBB Penetrant | log Kp (skin permeability) | Bioavailability Score |
| N-Benzylbenzamide | 1 | 1 | 63.86 | 29.54 | Yes | -6.01 | 0.55 |
| N-(4-Methoxybenzyl)benzamide | 1 | 2 | 70.08 | 38.77 | Yes | -6.21 | 0.55 |
| N-[(4-Fluorophenyl)methyl]benzamide | 1 | 1 | 64.72 | 29.54 | Yes | -6.08 | 0.55 |
Data from in silico prediction.
While in silico tools are valuable for initial screening, experimental data from in vitro assays are essential for a more accurate assessment of ADME properties. For instance, a study on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors reported that a lead compound, 20b , exhibited good plasma stability, a critical factor for in vivo efficacy.[2]
In Vivo Pharmacokinetic Profile
In vivo studies provide the most relevant data on the behavior of a drug candidate in a biological system. Pharmacokinetic parameters from animal models are critical for predicting human pharmacokinetics and establishing dosing regimens.
A study focusing on N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) investigated the in vivo pharmacokinetics of a promising candidate, 14c , in mice.[3] Following a single oral dose of 30 mg/kg, the compound exhibited measurable plasma concentrations over 24 hours.
Table 2: In Vivo Pharmacokinetic Parameters of Compound 14c in Mice [3]
| Compound | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| 14c | 30 mg/kg | ~400 | ~4 | ~4000 |
Data obtained from a study in mice and values are approximate based on the provided plasma concentration curve.
This study highlights that N-benzylbenzamide derivatives can achieve systemic exposure after oral administration, a key requirement for many therapeutic applications.[3]
Experimental Protocols
Standardized experimental protocols are fundamental for generating reliable and reproducible ADME data. Below are detailed methodologies for key in vitro assays commonly used to characterize the ADME properties of N-benzylbenzamide derivatives.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[4]
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[5]
-
Assay Buffer: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Bidirectional Permeability: The assay is performed in two directions: apical (A) to basolateral (B) to measure absorption, and basolateral (B) to apical (A) to assess efflux.
-
Incubation: The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux.[5]
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Method: Rapid equilibrium dialysis (RED) is a common method used.
-
Procedure: The test compound is added to plasma (human or animal) and placed in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibrium: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[6]
Visualizing ADME Processes
Graphical representations of experimental workflows and metabolic pathways can aid in understanding the complex processes involved in the ADME profiling of N-benzylbenzamide derivatives.
Caption: General experimental workflow for ADME profiling of drug candidates.
Caption: Putative metabolic pathways for N-benzylbenzamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2-amino-N-benzylbenzamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-amino-N-benzylbenzamide.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful and an irritant.
Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. If there is a risk of dust formation, a respirator should be used.[2][3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2][3] Do not discharge the chemical or its containers into sewer systems or the environment.[2][3]
1. Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container compatible with the solvent. Ensure the container is properly sealed.
2. Labeling:
-
Clearly label the waste container with "Waste this compound" and any other components of the waste stream. Include appropriate hazard symbols.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
4. Disposal:
-
Arrange for a licensed chemical waste disposal contractor to pick up the waste. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3]
5. Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[2][3] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.[2][3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.[2][3][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][3][4]
-
Clean-up:
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
